Didestriazole Anastrozole Dimer Impurity
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3/c1-18-8-20(12-21(9-18)24(3,4)15-27)14-26(7,17-29)23-11-19(2)10-22(13-23)25(5,6)16-28/h8-13H,14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWIROKRYFYWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CC(C)(C#N)C2=CC(=CC(=C2)C(C)(C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581004 | |
| Record name | 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918312-71-7 | |
| Record name | 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .alpha.1-[[3-(1-cyano-1-methylethyl)-5-methylphenyl]methyl]-.alpha.1,.alpha.3,.alpha.3,5-tetramethyl-1,3-benzenediacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Didestriazole Anastrozole Dimer Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and available information for the Anastrozole impurity known as Didestriazole Anastrozole Dimer Impurity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development and quality control of Anastrozole.
Chemical Identity and Structure
The "this compound" is chemically identified as 2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile . A critical point of clarification is the distinction of this impurity from another compound sometimes referred to as "Anastrozole Dimer Impurity." The "Didestriazole" designation signifies the absence of the two triazole rings that are characteristic of the parent drug, Anastrozole. This structural difference is reflected in its distinct molecular formula and CAS number.
Quantitative data and chemical identifiers for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference(s) |
| Chemical Name | 2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | [1] |
| Synonym(s) | This compound, Anastrozole Impurity A | [2] |
| CAS Number | 918312-71-7 | [1][3] |
| Molecular Formula | C₂₆H₂₉N₃ | [1][3] |
| Molecular Weight | 383.54 g/mol | [1][3] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis, isolation, and characterization of this compound are not extensively available in peer-reviewed scientific literature. However, based on general practices for the analysis of Anastrozole and its related substances, the following methodologies would be applicable for its characterization.
General Chromatographic Analysis
For the detection and quantification of Anastrozole impurities, High-Performance Liquid Chromatography (HPLC) is the most common technique. A general protocol would involve:
-
Column: A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of impurities.
-
Detection: UV detection at a wavelength of approximately 215 nm is suitable for monitoring Anastrozole and its impurities.
-
Quantification: The concentration of the impurity can be determined by comparing its peak area to that of a reference standard of known concentration.
Structural Elucidation
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the definitive structural confirmation of impurities.
-
Mass Spectrometry: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) can be used to determine the molecular weight of the impurity and to obtain fragmentation patterns that help in elucidating its structure.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the connectivity and stereochemistry of the impurity. A Certificate of Analysis for a reference standard of this impurity would typically include this data.
Logical Workflow for Impurity Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like the Didestriazole Anastrozole Dimer.
Caption: A flowchart illustrating the general process for the detection, isolation, and structural elucidation of pharmaceutical impurities.
Biological Relevance and Signaling Pathways
As of the date of this guide, there is no publicly available information regarding the biological activity or potential signaling pathway interactions of the this compound. The primary focus in the context of pharmaceutical development is on its detection, characterization, and control to ensure the safety and efficacy of the final drug product. Any biological assessment would typically be part of the impurity qualification process if its levels exceed the thresholds defined by regulatory bodies such as the ICH.
Conclusion
The this compound is a known related substance of Anastrozole, distinguished by the absence of the triazole functional groups. While its chemical structure has been established, detailed experimental protocols for its synthesis and characterization, as well as data on its biological activity, are not widely available in the public domain. The information and generalized methodologies provided in this guide are intended to assist researchers and drug development professionals in understanding and managing this impurity within the broader context of Anastrozole quality control.
References
A Technical Guide to the Synthesis of Anastrozole and the Formation of its Dimer Impurity
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used as a first-line treatment for hormone receptor-positive advanced breast cancer in postmenopausal women.[1][2] Its chemical name is α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. The manufacturing process of Anastrozole, like any complex organic synthesis, can lead to the formation of various impurities.[1] Understanding the synthesis pathway and the mechanisms of impurity formation is critical for process optimization, quality control, and ensuring compliance with stringent regulatory standards.
This technical guide provides an in-depth overview of a common industrial synthesis pathway for Anastrozole. It further elucidates the formation mechanism of a critical process-related impurity, the Anastrozole dimer, providing researchers and drug development professionals with a comprehensive understanding of its synthesis and impurity control.
Anastrozole Synthesis Pathway
The synthesis of Anastrozole is a multi-step process that typically begins with either mesitylene or 3,5-bis(bromomethyl)toluene.[3][4][5] The following pathway represents a common and well-documented route.
Caption: General multi-step synthesis pathway of Anastrozole.
Experimental Protocols
The following sections detail the methodologies for the key transformations in the Anastrozole synthesis.
Step 1: Synthesis of 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile
This step involves a nucleophilic substitution reaction where the bromine atoms of 3,5-bis(bromomethyl)toluene are displaced by cyanide ions.
-
Reagents: 3,5-bis(bromomethyl)toluene, Potassium Cyanide (KCN), Tetrabutylammonium Bromide (Phase Transfer Catalyst).[3]
-
Procedure: A solution of 3,5-bis(bromomethyl)toluene is reacted with potassium cyanide in the presence of a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in a two-phase system (e.g., an organic solvent and water) to facilitate the transfer of the cyanide nucleophile to the organic phase. The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques like HPLC. The organic layer is then separated, washed, and concentrated to yield the bis-nitrile compound.
Step 2: Synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Anastrozole Related Compound A)
This transformation involves the α-methylation of the bis-nitrile compound.
-
Reagents: 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile, Sodium Hydride (NaH), Methyl Iodide.[3]
-
Procedure: The bis-nitrile from the previous step is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent (e.g., THF, DMF) to deprotonate the α-carbons, forming a carbanion.[3] This is followed by the addition of an excess of methyl iodide. The reaction is typically run at a low temperature initially and then allowed to warm to room temperature. After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent. The solvent is evaporated to yield the tetramethylated product, which is a key intermediate and also known as Anastrozole Related Compound A.[6]
Step 3: Synthesis of 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropionitrile) (Anastrozole Impurity C)
This step is a radical bromination of the benzylic methyl group.
-
Reagents: 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), N-Bromosuccinimide (NBS), Benzoyl Peroxide or 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator.[3][7][8]
-
Procedure: The tetramethylated intermediate is dissolved in a suitable organic solvent (e.g., acetonitrile, carbon tetrachloride).[7] N-Bromosuccinimide and a catalytic amount of a radical initiator are added. The mixture is heated to reflux to initiate the reaction.[7] The reaction progress is monitored by HPLC to ensure the formation of the desired monobrominated product while minimizing dibromination.[7] Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed and concentrated to give the crude bromomethyl derivative, which is also a known impurity, Anastrozole Impurity C.[9][10][11]
Step 4: Synthesis of Anastrozole
The final step is the N-alkylation of 1,2,4-triazole with the bromomethyl intermediate.
-
Reagents: 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropionitrile), 1,2,4-Triazole Sodium Salt, Dimethylformamide (DMF) or Toluene.[2][7]
-
Procedure: The bromomethyl compound is added to a mixture of 1,2,4-triazole sodium salt in a solvent like DMF.[2][7] The reaction is stirred at a controlled temperature (e.g., 90°C) for several hours.[2] Alternatively, the reaction can be performed in a phase-transfer catalysis system using toluene, a base like K₂CO₃, and a catalyst such as tetrabutylammonium bromide (TBAB).[2][3] After the reaction is complete, water is added, and the product is extracted with an organic solvent like ethyl acetate.[2][7] The combined organic layers are dried and concentrated. The crude Anastrozole is then purified, typically by column chromatography followed by crystallization from a suitable solvent system like isopropyl alcohol and heptane.[2]
Formation of Anastrozole Dimer Impurity
A key impurity often found in the synthesis of Anastrozole is a dimer, identified as Anastrozole Impurity B (EP) or Anastrozole USP Related Compound C.[12][13] Its chemical name is 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile.[13]
This impurity is believed to form during the final N-alkylation step. The formation likely occurs when the highly reactive benzylic bromide intermediate, Anastrozole Impurity C, undergoes a side reaction. Instead of reacting with the 1,2,4-triazole anion, one molecule of the brominated intermediate may react with a carbanion formed from another molecule, leading to a C-C bond formation and dimerization. The presence of a strong base or localized high temperatures could facilitate the formation of the necessary carbanion intermediate.
Caption: Formation of Anastrozole vs. Dimer Impurity.
Quantitative Data Summary
The efficiency of the synthesis and the level of impurity formation can be quantified. The table below summarizes key data points gathered from various sources.
| Parameter | Value | Conditions / Notes | Source |
| Synthesis Yield | |||
| Anastrozole (Final Step) | Yield increased with phase-transfer catalyst (TBAB) vs. DMF alone. | Reaction at 90°C for 5 hours. | [2] |
| Purity & Impurity Levels | |||
| Anastrozole Purity (Crude) | >98% (HPLC) | Before final crystallization. | [14] |
| Anastrozole Purity (Final) | >99.9% (HPLC) | After purification of intermediates. | [8] |
| Anastrozole Dimer (Impurity B) | Target: < 0.06% (HPLC) | Controlled by purifying the starting material for the final step. | [8] |
| Anastrozole Isomeric Impurity | Reduced to < 0.1% | Using specific process controls. | [7] |
| Process Impurities (General) | Detected at 0.08% - 0.12% | In API, characterized by HPLC, LC-MS/MS, GC-MS. | [15][16] |
Impurity Control and Analytical Methods
Controlling impurities in Anastrozole manufacturing is crucial and involves several strategies:[1]
-
Process Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reagents can minimize side reactions. For instance, controlled addition of reagents and maintaining optimal temperature can reduce the formation of the dimer impurity.
-
Purification of Intermediates: Purifying key intermediates, such as 2,2'-[5-(bromomethyl)-1,3-phenylene]bis(2-methylpropionitrile), can significantly reduce the level of related impurities in the final API.[8] Crystallization is a common and effective method for this purpose.[14][17]
-
Quality Control Testing: Rigorous analytical testing is essential. Methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to detect and quantify Anastrozole and its impurities throughout the manufacturing process and in the final product.[1][15]
Conclusion
The synthesis of Anastrozole is a well-defined but complex process that requires careful control at each step to ensure high purity and yield. The formation of process-related impurities, particularly the Anastrozole dimer, is a critical aspect that must be managed. By understanding the reaction mechanisms, implementing robust process controls, and utilizing advanced analytical techniques, manufacturers can produce high-quality Anastrozole that meets the stringent safety and efficacy standards required for pharmaceutical use.
References
- 1. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. PL204392B1 - Method of obtaining 2,2'-(5-(1H-1,2,4-triazol-1-)-ylmethyl)-1,3-phenylene)di(2-methylpropionitrile) - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. US20080177081A1 - Process for Preparation of Anastrozole - Google Patents [patents.google.com]
- 8. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents [patents.google.com]
- 9. Anastrozole EP Impurity C | 120511-84-4 [chemicea.com]
- 10. Anastrozole impurity C(EP) |CAS No 120511-84-4 [analyticachemie.in]
- 11. veeprho.com [veeprho.com]
- 12. allmpus.com [allmpus.com]
- 13. Anastrozole Dimer Impurity | C30H31N9 | CID 57369231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. JP2008510020A - Impurities of anastrozole intermediate and use thereof - Google Patents [patents.google.com]
Physicochemical Properties of Didestriazole Anastrozole Dimer Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the Didestriazole Anastrozole Dimer Impurity, a process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Anastrozole. This document is intended to serve as a resource for researchers, analytical scientists, and professionals in drug development and quality control.
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. During its synthesis, various impurities can be formed. The this compound is one such process-related impurity.[1] Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide summarizes the available data on its chemical identity and physicochemical properties and outlines a general workflow for its analysis.
Chemical Identity
The this compound is also known by several synonyms, including Anastrozole Impurity A.[2][3] Its chemical structure is distinct from Anastrozole, notably by the absence of the two triazole rings, as the "didestriazole" name implies.
| Identifier | Details |
| Systematic (IUPAC) Name | 2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile |
| Common Denominations | This compound, Anastrozole Impurity A |
| CAS Number | 918312-71-7[2][4] |
| Molecular Formula | C₂₆H₂₉N₃[2][4] |
| Molecular Weight | 383.54 g/mol [2][4] |
Physicochemical Properties
The available data on the physicochemical properties of the this compound is somewhat limited and presents some inconsistencies, which is common for pharmaceutical impurities that are not as extensively studied as the parent API. The following table summarizes the reported and predicted properties.
| Property | Value | Notes |
| Melting Point | 1°C to 2°C[1] | This value appears unusually low for a molecule of this size and may require further verification. |
| Boiling Point | 518.1 ± 45.0 °C[5] | Predicted value. |
| Density | 1.056 ± 0.06 g/cm³[5] | Predicted value. |
| Specific Gravity | 1.043 g/mL[1] | |
| Solubility | Soluble in water and methanol.[1] | Another source reports solubility in Chloroform, Dichloromethane, Ethyl Acetate, and Dimethyl Sulfoxide.[5] |
Analytical Characterization and Experimental Protocols
General Experimental Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of a process-related impurity such as the Didestriazole Anastrozole Dimer.
References
- 1. Di-destriazole anastrozole dimer impurity | 918312-71-7 | ID21754 [biosynth.com]
- 2. Anastrozole Impurity A - CAS - 918312-71-7 | Axios Research [axios-research.com]
- 3. Anastrozole Impurity A | CAS No: 918312-71-7 [aquigenbio.com]
- 4. This compound | CAS No- 918312-71-7 | Simson Pharma Limited [simsonpharma.com]
- 5. Di-Destriazole Anastrozole DiMer IMpurity | 918312-71-7 [chemicalbook.com]
Technical Guide: Characterization of CAS Number 918312-71-7 (Didestriazole Anastrozole Dimer Impurity)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 918312-71-7. This substance is recognized as a process-related impurity in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1] The impurity is commonly referred to as Didestriazole anastrozole dimer impurity or Anastrozole Impurity A.[2] Understanding the characteristics of such impurities is crucial for drug quality control, safety assessment, and regulatory compliance in the pharmaceutical industry. This document summarizes its known chemical and physical properties, analytical methodologies for its identification and quantification, and its synthetic origin.
Chemical and Physical Properties
The this compound is a synthetic compound formed during the manufacturing of Anastrozole.[3] While comprehensive experimental data is limited in publicly available literature, the following tables summarize the key reported and predicted properties of this molecule.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 918312-71-7 | [2][4][5] |
| Common Names | This compound, Anastrozole Impurity A | [2] |
| Molecular Formula | C₂₆H₂₉N₃ | [2][4][5] |
| Molecular Weight | 383.54 g/mol | [4][5] |
| IUPAC Name | 2,2'-((2-cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene))bis(2-methylpropanenitrile) |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Melting Point | 1-2 °C | [3] |
| Boiling Point | 518.1 ± 45.0 °C (Predicted) | |
| Solubility | Soluble in water and methanol. | [3] |
Note: The reported melting point of 1-2°C appears unusually low for a molecule of this size and structure and may require experimental verification.
Synthesis and Formation
Didestriazole anastrozole dimer is a process-related impurity generated during the synthesis of Anastrozole.[1] Its formation is a result of side reactions involving intermediates of the Anastrozole synthesis pathway. The presence and quantity of this impurity are critical quality attributes of the Anastrozole active pharmaceutical ingredient (API), and its levels are controlled through optimization of the synthetic process and purification procedures.
The generalized synthetic pathway leading to the potential formation of this impurity is depicted below.
Experimental Protocols: Analytical Characterization
The identification and quantification of this compound in Anastrozole API are typically performed using chromatographic techniques. The following protocols are based on published methodologies for the analysis of Anastrozole and its impurities.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A stability-indicating HPLC method is crucial for separating the main component, Anastrozole, from its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column:
-
Option 1: Hichrom RPB, (250 × 4.6) mm, 5 µm column.
-
Option 2: Inertsil ODS-3V, 250 mm x 4.6 mm i.d., 5 µm analytical column.[3]
-
-
Mobile Phase:
-
Option 1: A gradient mixture of Mobile phase-A (0.01M Potassium di-hydrogen orthophosphate, pH adjusted to 2.5 with orthophosphoric acid) and Mobile phase-B (a 70:30 v/v mixture of methanol and acetonitrile).
-
Option 2: A gradient program with Mobile Phase A as water and Mobile Phase B as acetonitrile.[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 215 nm.[3]
-
Column Temperature: 30°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation
LC-MS/MS is employed for the structural confirmation of impurities.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method described above to ensure separation.[3]
-
Ionization Mode: Positive ion mode is often used for nitrogen-containing compounds.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to confirm the structure of the impurity.
The general workflow for the analytical characterization is illustrated in the following diagram.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available scientific literature detailing the biological activity or the specific signaling pathways affected by this compound (CAS 918312-71-7). While it is an impurity of a pharmacologically active compound, its own biological effects have not been characterized. Therefore, it is treated as an impurity to be controlled within acceptable limits as defined by regulatory bodies to ensure the safety and efficacy of the final drug product.
Conclusion
The compound with CAS number 918312-71-7, known as this compound, is a critical process-related impurity in the synthesis of Anastrozole. Its characterization and control are essential aspects of pharmaceutical quality assurance. This guide has summarized the available chemical and physical data, outlined the analytical methodologies for its detection and quantification, and highlighted the current lack of information regarding its biological activity. Further research would be beneficial to fully elucidate the properties and potential biological impact of this molecule.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. Di-destriazole anastrozole dimer impurity | 918312-71-7 | ID21754 [biosynth.com]
- 3. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Potential Metabolic Fate of Anastrozole Dimer Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The manufacturing process of anastrozole can lead to the formation of various impurities, including the anastrozole dimer impurity.[1] Understanding the metabolic fate of such impurities is crucial for a comprehensive safety assessment of the drug product.
The primary metabolic pathways for anastrozole involve N-dealkylation, hydroxylation, and glucuronidation, primarily occurring in the liver.[2][3] The major metabolites of anastrozole identified in human plasma and urine are triazole, a glucuronide conjugate of hydroxy-anastrozole, and a glucuronide of anastrozole itself.[3][4] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is the main catalyst for the oxidative metabolism of anastrozole, while UDP-glucuronosyltransferases (UGTs), such as UGT1A4, are responsible for its glucuronidation.[5][6][7]
Given the structural similarities between anastrozole and its dimer impurity, it is plausible that the dimer undergoes similar metabolic transformations. This guide will outline these potential pathways and the experimental methodologies required for their investigation.
Predicted Metabolic Pathways of Anastrozole Dimer Impurity
Based on the known metabolism of anastrozole, the dimer impurity is likely to undergo Phase I and Phase II metabolic reactions. The primary sites for these transformations would be the aromatic rings and the triazole moieties.
A diagram illustrating the potential metabolic pathways is presented below:
Caption: Predicted Metabolic Pathways of Anastrozole Dimer Impurity.
Data Presentation
The following table provides a template for summarizing quantitative data from in vitro and in vivo metabolism studies of the anastrozole dimer impurity.
| Metabolite | In Vitro System | In Vivo Model | Analytical Method | Quantitative Data (Example) |
| Mono-hydroxylated Dimer | Human Liver Microsomes | Rat Plasma | LC-MS/MS | 5.2 ± 0.8 ng/mL |
| Di-hydroxylated Dimer | Human Hepatocytes | Rat Urine | LC-MS/MS | 12.5% of total metabolites |
| N-dealkylated Dimer | Human Liver Microsomes | Rat Feces | LC-MS/MS | Detected |
| Dimer Glucuronide | Human Hepatocytes | Human Plasma | LC-MS/MS | 2.1 ± 0.5 ng/mL |
| Hydroxylated Dimer Glucuronide | Human Hepatocytes | Human Urine | LC-MS/MS | 25.3% of total metabolites |
Experimental Protocols
To definitively determine the metabolic fate of the anastrozole dimer impurity, a series of in vitro and in vivo experiments are required.
In Vitro Metabolism Studies
In vitro models are essential for the initial assessment of metabolic pathways and the enzymes involved.[8][9][10]
1. Metabolic Stability in Human Liver Microsomes (HLMs)
-
Objective: To assess the Phase I metabolic stability of the anastrozole dimer impurity.
-
Methodology:
-
Incubate the anastrozole dimer impurity (typically 1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding an NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound.
-
2. Metabolite Identification in Human Hepatocytes
-
Objective: To identify both Phase I and Phase II metabolites in a more physiologically relevant system.
-
Methodology:
-
Incubate the anastrozole dimer impurity with cryopreserved human hepatocytes in suspension.
-
Collect samples at different time points.
-
Separate the cells from the medium by centrifugation.
-
Extract the metabolites from both the cell pellet and the supernatant.
-
Analyze the extracts using high-resolution mass spectrometry (HR-MS) for metabolite profiling and identification.[11][12]
-
3. Reaction Phenotyping with Recombinant CYP and UGT Enzymes
-
Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of the dimer impurity.
-
Methodology:
-
Incubate the anastrozole dimer impurity with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) and UGT enzymes (e.g., UGT1A4, UGT1A9, UGT2B7).
-
Analyze the formation of specific metabolites to determine the contribution of each enzyme.
-
In Vivo Metabolism Studies
In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the anastrozole dimer impurity in a whole organism.[13][14][15][16]
1. Pharmacokinetic and Metabolite Profiling in Rodents
-
Objective: To determine the pharmacokinetic profile and identify the major metabolites in vivo.
-
Methodology:
-
Administer the anastrozole dimer impurity to a suitable animal model (e.g., Sprague-Dawley rats) via oral and intravenous routes.
-
Collect blood, urine, and feces samples at predetermined time points.
-
Process the plasma, urine, and fecal homogenates to extract the parent compound and its metabolites.
-
Analyze the samples by LC-MS/MS to quantify the parent compound and identify the metabolites.
-
2. Mass Balance Study
-
Objective: To determine the routes and extent of excretion of the dimer impurity and its metabolites.
-
Methodology:
-
Synthesize a radiolabeled version of the anastrozole dimer impurity (e.g., with ¹⁴C).
-
Administer the radiolabeled compound to animals.
-
Collect and analyze urine, feces, and expired air over an extended period to determine the total radioactivity.
-
Profile the radioactive metabolites in the excreta.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the identification and characterization of drug impurity metabolites.
Caption: Experimental Workflow for Metabolite Identification.
Conclusion
While the metabolic fate of the anastrozole dimer impurity has not been explicitly studied, a scientifically sound prediction of its biotransformation can be made based on the known metabolism of anastrozole. The dimer is likely to undergo hydroxylation, N-dealkylation, and glucuronidation. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively identify and quantify the metabolites of this impurity, thereby contributing to a more complete understanding of its safety profile. Such studies are an integral part of the overall risk assessment for any pharmaceutical product.
References
- 1. clearsynth.com [clearsynth.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Use of a Urine Anastrozole Assay to Determine Treatment Discontinuation Among Women With Hormone-Sensitive Breast Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 10. dls.com [dls.com]
- 11. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]
- 13. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
Didestriazole Anastrozole Dimer Impurity: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature detailing the synthesis, comprehensive characterization, and specific biological activity of Didestriazole Anastrozole Dimer Impurity is limited. This guide is compiled based on available data from reference standard suppliers and established principles of pharmaceutical impurity analysis. It aims to provide a foundational understanding for researchers and professionals in drug development.
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor, pivotal in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. One such process-related impurity is the this compound.
This technical guide provides an overview of the available information on this compound, distinguishing it from other known dimeric impurities of Anastrozole. It also presents a hypothesized synthetic pathway, a general experimental workflow for its analysis, and the established mechanism of action of the parent drug, Anastrozole.
Chemical Identity and Properties
It is crucial to differentiate this compound from the more commonly documented "Anastrozole Dimer Impurity" (also known as Anastrozole Impurity B). The table below summarizes the key identifiers for both compounds.
| Property | This compound | Anastrozole Dimer Impurity (Impurity B) |
| CAS Number | 918312-71-7[1][2] | 1216898-82-6[3][4] |
| Molecular Formula | C₂₆H₂₉N₃[1][2] | C₃₀H₃₁N₉[3][4] |
| Molecular Weight | 383.54 g/mol [1][2] | 517.63 g/mol [3][4] |
| Synonyms | 2,3-Bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | (2RS)-2,3-Bis[3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile |
Potential Formation Pathway
While specific literature on the formation of this compound is unavailable, a plausible pathway can be hypothesized based on the known synthesis of Anastrozole. The synthesis of Anastrozole involves the reaction of 3,5-bis(bromomethyl)toluene with potassium cyanide, followed by methylation and subsequent reaction with 1,2,4-triazole. The dimer impurity likely arises from an incomplete reaction or a side reaction where the triazole ring is absent, and instead, a dimerization of a key intermediate occurs.
Analytical Workflow for Identification and Quantification
A generalized experimental workflow for the identification, isolation, and quantification of this compound in Anastrozole API would typically involve the following steps, based on established methods for other Anastrozole impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method (General)
A reverse-phase HPLC method is typically employed for the separation of Anastrozole and its impurities.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Anastrozole and the impurity show significant absorbance (e.g., 215 nm).
-
Quantification: The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard of this compound.
Mass Spectrometry (MS) for Identification
For structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for these types of compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements for molecular formula confirmation.
-
Tandem MS (MS/MS): Fragmentation analysis can help in elucidating the structure of the impurity.
Isolation and Structural Elucidation
If the impurity is novel or not commercially available as a reference standard, it may need to be isolated and its structure fully characterized.
-
Isolation: Preparative HPLC with the same or a similar mobile phase system as the analytical method can be used to isolate a sufficient quantity of the impurity.
-
Structural Characterization: The isolated impurity is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Infrared (IR) spectroscopy, to confirm its chemical structure.
Anastrozole's Mechanism of Action: The Importance of Purity
The therapeutic effect of Anastrozole is directly linked to its ability to inhibit the aromatase enzyme, which is responsible for the final step of estrogen synthesis in postmenopausal women. By blocking this enzyme, Anastrozole reduces circulating estrogen levels, thereby slowing the growth of hormone-receptor-positive breast cancers. The presence of impurities could potentially interfere with this mechanism or introduce off-target effects.
Conclusion
This compound is a recognized, albeit not extensively studied, process-related impurity of Anastrozole. For researchers and professionals in drug development, having access to a well-characterized reference standard of this impurity is essential for accurate analytical method development, validation, and routine quality control of Anastrozole API. While a comprehensive technical profile of this specific impurity is not yet available in the public domain, the application of standard analytical techniques such as HPLC and mass spectrometry, in conjunction with the use of a certified reference standard, allows for its effective control. Further research into the formation and potential biological impact of this and other Anastrozole impurities will continue to be an important area of study in pharmaceutical sciences.
References
Impurity Profiling of Bulk Anastrozole Drug Substance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor, pivotal in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. Impurities in the bulk drug substance, even in trace amounts, can impact the safety, efficacy, and stability of the final pharmaceutical product.[3] Therefore, a thorough understanding and control of the impurity profile of Anastrozole is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.
This technical guide provides a comprehensive overview of the impurity profiling of bulk Anastrozole. It covers the origin and classification of impurities, detailed analytical methodologies for their identification and quantification, and a summary of known related compounds and degradation products. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in ensuring the quality and safety of Anastrozole.
Regulatory Framework for Impurity Control
The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances. The key guideline, ICH Q3A(R2), outlines the thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug.
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the specified level.
Origin and Classification of Anastrozole Impurities
Impurities in Anastrozole can originate from various sources, including the synthetic route, degradation of the drug substance, and storage conditions. They are broadly classified into organic impurities, inorganic impurities, and residual solvents. This guide focuses on organic impurities, which can be further categorized as process-related impurities and degradation products.
Process-Related Impurities
These impurities are by-products or unreacted starting materials and intermediates from the manufacturing process. Several process-related impurities of Anastrozole have been identified and characterized.
Degradation Products
Degradation products are formed due to the decomposition of the drug substance over time or under stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Anastrozole has been found to be susceptible to degradation under basic and oxidative conditions.
Known Impurities of Anastrozole
A number of impurities related to Anastrozole have been identified and are controlled by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The structures of some of these key impurities are presented below. While specific toxicological data for each impurity is not always publicly available, their levels are controlled to ensure the safety of the drug product. The need for toxicological assessment is determined by the qualification thresholds set by the ICH.
Table 2: Known Impurities of Anastrozole
| Impurity Name | Other Names | Type | Molecular Formula | Molecular Weight | CAS Number |
| Anastrozole Related Compound A | Impurity II, 3,5-Bis(2-cyanoprop-2-yl)toluene | Process-related | C₁₅H₁₈N₂ | 226.32 | 120511-72-0 |
| Anastrozole Impurity B | Anastrozole Dimer Impurity, Anastrozole USP Related Compound C | Process-related | C₃₀H₃₁N₉ | 517.63 | 1216898-82-6 |
| Anastrozole Impurity C | Anastrozole Monobromo Impurity, Anastrozole USP Related Compound D | Process-related | C₁₅H₁₇BrN₂ | 305.21 | 120511-84-4 |
| Anastrozole Impurity I | Impurity I | Process-related | C₁₇H₁₉N₅ | 293.37 | 120511-92-4 |
| Anastrozole Impurity III | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | Process-related | C₁₅H₁₇BrN₂ | 305.21 | 120511-84-4 |
| Anastrozole Diacid | - | Degradation | C₁₇H₂₁N₅O₄ | 359.38 | 1338800-81-9 |
| Anastrozole Monoacid | - | Degradation | C₁₇H₂₀N₄O₂ | 312.37 | - |
| Anastrozole Diamide Impurity | - | Degradation | C₁₇H₂₃N₅O₂ | 329.40 | 120512-04-1 |
Data sourced from various chemical and pharmaceutical suppliers.[4][5][6][7][8][9][10][11][12][13]
Table 3: Pharmacopoeial Impurity Limits for Anastrozole Drug Substance
| Impurity | Pharmacopoeia | Limit |
| Any individual unspecified impurity | USP | ≤ 0.10% |
| Total impurities | USP | ≤ 0.5% |
| Impurity E | EP | - |
| Other detectable impurities (A, B, C, D, F, G, H, I) | EP | Limited by the general acceptance criterion for other/unspecified impurities. |
Note: This table is a summary and for detailed and current information, the respective pharmacopoeial monographs should be consulted.[4][14]
Experimental Protocols
The accurate identification and quantification of Anastrozole impurities rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for quantitative analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Anastrozole solution is treated with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Anastrozole solution is treated with 0.1 M NaOH at 60°C for 2 hours. Anastrozole shows significant degradation under basic conditions.
-
Oxidative Degradation: Anastrozole solution is treated with 3% H₂O₂ at room temperature for 24 hours. Significant degradation is often observed.
-
Thermal Degradation: Anastrozole solid is exposed to 105°C for 24 hours.
-
Photolytic Degradation: Anastrozole solution and solid are exposed to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 W h/m²).
Analytical Method: RP-HPLC-UV
This method is suitable for the separation and quantification of Anastrozole and its related impurities.
-
Chromatographic System:
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm or equivalent C18 column.
-
Mobile Phase A: Water or 10 mM Ammonium Acetate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the active substance.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
-
Sample Preparation:
-
Standard Solution: A known concentration of Anastrozole Reference Standard (RS) and impurity reference standards in a suitable diluent (e.g., acetonitrile/water mixture).
-
Test Solution: A solution of the Anastrozole bulk drug substance in the same diluent.
-
Structural Elucidation: LC-MS/MS and NMR
For the identification and structural confirmation of unknown impurities, hyphenated techniques are employed.
-
LC-MS/MS Protocol:
-
Chromatographic conditions: Similar to the HPLC-UV method.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to determine the molecular weight of the impurities and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
-
-
NMR Spectroscopy Protocol:
-
Sample Preparation: Isolated impurities (often through preparative HPLC) are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are performed to determine the complete chemical structure of the impurity.
-
Visualization of Key Pathways and Workflows
Estrogen Biosynthesis and Anastrozole's Mechanism of Action
Anastrozole functions by inhibiting the aromatase enzyme, which is a key player in the biosynthesis of estrogens from androgens. The following diagram illustrates this pathway.
Experimental Workflow for Impurity Profiling
A systematic approach is crucial for the comprehensive impurity profiling of a bulk drug substance. The workflow diagram below outlines the key steps involved.
Conclusion
The impurity profiling of bulk Anastrozole is a scientifically rigorous and regulatory-driven process that is fundamental to ensuring the quality, safety, and efficacy of the final drug product. A combination of forced degradation studies and the use of advanced analytical techniques such as HPLC, LC-MS/MS, and NMR allows for the comprehensive identification, quantification, and characterization of process-related impurities and degradation products. Adherence to ICH guidelines provides a clear framework for the control and qualification of these impurities. This technical guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry, providing the necessary information to develop and implement robust impurity control strategies for Anastrozole.
References
- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. britiscientific.com [britiscientific.com]
- 4. uspnf.com [uspnf.com]
- 5. Anastrozole impurity E CRS | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. allmpus.com [allmpus.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. allmpus.com [allmpus.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Anastrozole EP Impurity C | 120511-84-4 [chemicea.com]
- 12. veeprho.com [veeprho.com]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. Anastrozole [drugfuture.com]
An In-Depth Technical Guide to the Origin and Control of Dimeric Impurities in Anastrozole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and control of dimeric impurities in the synthesis of Anastrozole, a potent aromatase inhibitor. Understanding the origin of these impurities and implementing effective control strategies are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction to Anastrozole and its Synthesis
Anastrozole, chemically known as α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its synthesis typically involves a multi-step process culminating in the alkylation of 1,2,4-triazole with a substituted benzyl bromide. It is in this final step that the formation of critical impurities, including a dimeric species, can occur. The presence of such impurities is undesirable and must be controlled to meet stringent regulatory standards.[1][2]
The Dimeric Impurity: Structure and Identification
A key process-related impurity in Anastrozole synthesis is a dimeric adduct. This impurity has been identified and characterized as:
-
IUPAC Name: 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[3]
-
CAS Number: 1216898-82-6[4]
-
Molecular Formula: C₃₀H₃₁N₉[3]
-
Common Synonyms: Anastrozole Dimer Impurity, Anastrozole EP Impurity B, Anastrozole USP Related Compound C[3]
The presence of this and other impurities is typically monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
Origin and Proposed Mechanism of Dimeric Impurity Formation
The formation of the dimeric impurity is a significant concern during the final step of Anastrozole synthesis: the N-alkylation of 1,2,4-triazole with 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile). This reaction is a nucleophilic substitution where the triazole anion displaces the bromide ion.
The proposed mechanism for the formation of the dimeric impurity is a competing side-reaction to the main Anastrozole synthesis. It is hypothesized to occur when the starting benzyl bromide derivative undergoes a self-condensation reaction. This can be facilitated by the basic conditions required for the deprotonation of 1,2,4-triazole. Instead of the triazole anion acting as the nucleophile, a carbanion formed from another molecule of the benzyl bromide starting material could potentially attack the benzylic carbon, leading to the formation of a carbon-carbon bond and the subsequent dimer.
Factors that could potentially influence the rate of this side-reaction include the strength and concentration of the base, the reaction temperature, and the choice of solvent.
Control Strategies for Dimeric Impurities
Effective control of the dimeric impurity relies on optimizing the reaction conditions of the final alkylation step to favor the formation of Anastrozole over the dimerization side-reaction. Key process parameters that can be manipulated include:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A base that is strong enough to deprotonate the 1,2,4-triazole but not so strong as to promote self-condensation of the benzyl bromide is ideal. The solvent should facilitate the desired reaction while potentially hindering the side-reaction. For instance, the use of a phase-transfer catalyst (PTC) in a biphasic system has been shown to improve selectivity and yield in similar reactions, potentially by facilitating the reaction at the interface and minimizing side reactions in the bulk organic phase.[6]
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side-reactions more significantly than the main reaction, thereby improving selectivity. Careful temperature control is therefore essential.
-
Stoichiometry of Reactants: The molar ratio of 1,2,4-triazole to the benzyl bromide derivative can be optimized. Using a slight excess of the triazole may help to ensure that the benzyl bromide preferentially reacts with the triazole anion rather than itself.
-
Purification Methods: While preventing the formation of the impurity is the primary goal, effective purification methods are also necessary. Crystallization is a common method for purifying the final API. However, some impurities, particularly those with similar structures to the main compound, can be difficult to remove through simple crystallization.[7] Therefore, developing a robust crystallization process, potentially involving the use of specific solvent systems, is crucial. In some cases, purification of Anastrozole may involve the formation and subsequent neutralization of a salt to effectively remove certain impurities.[7]
Experimental Protocols
While specific proprietary process parameters are not publicly available, the following general experimental protocols for the synthesis and analysis of Anastrozole and its impurities can be adapted and optimized.
General Synthesis of Anastrozole (Final Step)
This protocol is a general representation and requires optimization to minimize dimer formation.
-
Preparation of the Reaction Mixture: In a suitable reactor, a chosen solvent (e.g., dimethylformamide) is charged, followed by 1,2,4-triazole and a base (e.g., potassium carbonate). The mixture is stirred to form the triazole salt.[6]
-
Addition of Benzyl Bromide Derivative: A solution of 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) in the same solvent is added to the reaction mixture at a controlled temperature.[6]
-
Reaction Monitoring: The reaction progress is monitored by HPLC to determine the consumption of the starting material and the formation of Anastrozole and the dimeric impurity.
-
Work-up and Isolation: Once the reaction is complete, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.[6]
-
Purification: The crude Anastrozole is purified by crystallization from an appropriate solvent or solvent mixture to achieve the desired purity profile.[6]
HPLC Method for Impurity Profiling
The following is a representative HPLC method for the analysis of Anastrozole and its impurities.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is employed.[8][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 215 nm) is used to monitor the elution of Anastrozole and its impurities.[5]
-
Column Temperature: The column is maintained at a constant temperature (e.g., 30 °C).
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data directly correlating specific process parameters with the formation of the Anastrozole dimeric impurity. The information available primarily focuses on the identification and general control of impurities. The table below is a template that researchers should aim to populate through their own process development and optimization studies.
| Process Parameter | Condition A | Condition B | Condition C | Anastrozole Yield (%) | Dimeric Impurity (%) |
| Base | NaH | K₂CO₃ | Cs₂CO₃ | Data to be determined | Data to be determined |
| Solvent | DMF | Acetonitrile | Toluene | Data to be determined | Data to be determined |
| Temperature (°C) | 25 | 50 | 75 | Data to be determined | Data to be determined |
| Triazole:Benzyl Bromide Ratio | 1.0:1.0 | 1.2:1.0 | 1.5:1.0 | Data to be determined | Data to be determined |
| Phase Transfer Catalyst | None | TBAB | Aliquat 336 | Data to be determined | Data to be determined |
Data in this table is illustrative and needs to be generated through systematic experimentation.
Conclusion
The control of dimeric and other impurities in the synthesis of Anastrozole is a critical aspect of pharmaceutical manufacturing. A thorough understanding of the reaction mechanism and the influence of process parameters on the formation of these impurities is essential for developing a robust and reproducible synthetic process. By carefully optimizing the final alkylation step and implementing effective purification strategies, it is possible to consistently produce high-quality Anastrozole that meets the stringent requirements for use in patients. Further research into the specific kinetics and thermodynamics of the dimerization side-reaction would be beneficial for the continued improvement of Anastrozole synthesis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Anastrozole Dimer Impurity | C30H31N9 | CID 57369231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. US20070281982A1 - Process for purification of anastrozole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Methodological & Application
Application Note: HPLC Method for the Determination of Didestriazole Anastrozole Dimer Impurity
This application note details a sensitive and specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of the Didestriazole Anastrozole Dimer Impurity in Anastrozole drug substances.
Introduction
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. During its synthesis and storage, process-related impurities and degradation products can arise. One such critical impurity is the this compound (also known as Anastrozole Dimer Impurity or Anastrozole Impurity B/C). Monitoring and controlling this impurity is crucial to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for a validated RP-HPLC method suitable for the detection and quantification of this specific dimer impurity.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a UV-Vis detector is required.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or UV Detector
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size[1] or equivalent C18 column
-
Software: Empower™ 3 or equivalent chromatography data station
Chemicals and Reagents
-
Anastrozole Reference Standard
-
This compound Reference Standard (CAS: 1216898-82-6)[2][3][4]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphate Buffer (0.02M, pH 3.6)[5]
-
Orthophosphoric Acid (for pH adjustment)
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of Anastrozole and its dimer impurity.
| Parameter | Condition |
| Mobile Phase A | Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min[1][5][6] |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm[1][6] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Anastrozole Reference Standard and this compound Reference Standard in a suitable diluent (e.g., 50:50 v/v Acetonitrile:Water) to obtain a known concentration.
-
Prepare a working standard solution by diluting the stock solution to the desired concentration for analysis.
Sample Solution Preparation:
-
Accurately weigh and dissolve the Anastrozole drug substance in the diluent to achieve a target concentration.
-
Ensure the solution is fully dissolved by sonication if necessary.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Experimental Workflow
Caption: Experimental workflow for the HPLC determination of this compound.
Results and Discussion
The developed HPLC method effectively separates Anastrozole from its dimer impurity. The retention times for the compounds are expected to be distinct, allowing for accurate quantification.
System Suitability
System suitability parameters should be established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for replicate injections) |
Method Validation
The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. Forced degradation studies can be performed to demonstrate specificity.[1][7][8]
-
Linearity: A linear relationship should be established across a range of concentrations for the dimer impurity. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[5][6]
-
Accuracy: The accuracy of the method should be assessed by recovery studies at different concentration levels. Recovery values are typically expected to be within 98-102%.[7]
-
Precision: The precision of the method should be evaluated at different levels (repeatability, intermediate precision). The relative standard deviation (%RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for the dimer impurity should be determined to establish the sensitivity of the method.[5][7][9]
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method. The values are indicative and should be confirmed during method validation.
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Anastrozole | Approx. 6-8 | ~0.06 | ~0.18 |
| This compound | Varies (typically longer retention than Anastrozole) | ~0.05 | ~0.15 |
Conclusion
The described RP-HPLC method is suitable for the accurate and precise determination of the this compound in Anastrozole drug substance. The method is specific, sensitive, and linear over a relevant concentration range. Adherence to the detailed protocol and proper validation will ensure reliable monitoring of this critical impurity, contributing to the overall quality and safety of the Anastrozole drug product.
References
- 1. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. frontierjournals.org [frontierjournals.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ajphr.com [ajphr.com]
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of Anastrozole and its associated related substances. The described method is designed to be stability-indicating, ensuring the accurate quantification of Anastrozole in the presence of its impurities and degradation products, in accordance with ICH guidelines.
Introduction
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] The manufacturing process and storage of Anastrozole can lead to the formation of related substances, which are impurities that can affect the drug's safety and efficacy.[3] Therefore, a robust analytical method is crucial for the separation and quantification of these impurities to ensure the quality and stability of the final drug product. This RP-HPLC method provides a reliable approach for the determination of Anastrozole and its related substances in bulk drug and pharmaceutical dosage forms.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the RP-HPLC analysis of Anastrozole and its related substances.
Instrumentation and Chromatographic Conditions
A summary of the recommended instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC system with UV/PDA detector |
| Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm or equivalent C18 column |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
Reagent and Sample Preparation
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.
-
Standard Stock Solution of Anastrozole: Accurately weigh and transfer about 25 mg of Anastrozole working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a solution with a concentration of 1000 µg/mL.
-
Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent to obtain a final concentration of 10 µg/mL.
-
Related Substances Standard Stock Solution: Accurately weigh and transfer about 2.5 mg of each of the specified Anastrozole related substances into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Spiked Sample Solution: To assess the separation capability of the method, a sample solution can be spiked with the related substances standard stock solution.
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Anastrozole into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter.
Data Presentation
The following table summarizes the expected quantitative data for Anastrozole and its known related substances based on the described method. Retention times are approximate and may vary depending on the specific column and system used.
| Compound Name | Retention Time (min) | Relative Retention Time (RRT) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Anastrozole Related Compound A | ~5.8 | ~0.45 | 0.06 | 0.18 |
| Anastrozole Related Compound B (Dimer) | ~15.2 | ~1.18 | 0.03 | 0.09 |
| Anastrozole Related Compound C | ~11.5 | ~0.90 | 0.03 | 0.09 |
| Anastrozole Related Compound D | ~13.9 | ~1.08 | 0.06 | 0.18 |
| Anastrozole Related Compound E | ~9.7 | ~0.76 | 0.06 | 0.18 |
| Anastrozole | ~12.8 | 1.00 | 0.06 | 0.18 |
Method Validation and Forced Degradation
The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[4] Forced degradation studies are essential to establish the stability-indicating nature of the method. Anastrozole has been shown to be stable under thermal, hydrolytic, and photolytic stress conditions, but degradation is observed under oxidative conditions.[4]
Forced Degradation Protocol
-
Acid Degradation: Treat the sample solution with 1N HCl at 60°C for 24 hours.
-
Base Degradation: Treat the sample solution with 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind developing a stability-indicating HPLC method.
References
Application Note: Characterization of Anastrozole Impurities using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocol for the characterization of impurities in Anastrozole drug substance and product using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Anastrozole, a non-steroidal aromatase inhibitor, is a critical medication in the treatment of breast cancer. Ensuring its purity is paramount for safety and efficacy. This document outlines a robust methodology for the separation, identification, and quantification of potential process-related and degradation impurities of Anastrozole, in accordance with regulatory guidelines. The protocol includes sample preparation, detailed LC-MS/MS parameters, and data analysis strategies.
Introduction
Anastrozole is a potent and selective inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. It is widely prescribed for the treatment of hormone receptor-positive breast cancer in postmenopausal women. The manufacturing process and storage of Anastrozole can lead to the formation of impurities, which may include starting materials, by-products, intermediates, and degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) require stringent control of these impurities.
LC-MS/MS has emerged as the preferred analytical technique for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information. This application note describes a validated, stability-indicating LC-MS/MS method for the analysis of Anastrozole and its impurities.
Experimental Protocols
Sample Preparation
For Drug Substance:
-
Accurately weigh and dissolve an appropriate amount of the Anastrozole drug substance in a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to achieve a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as needed for analysis.
For Drug Product (Tablets):
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a volumetric flask.
-
Add a suitable extraction solvent (e.g., 50:50 v/v acetonitrile:water), sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume.
-
Centrifuge or filter the solution through a 0.45 µm filter to remove excipients before injection.
For Forced Degradation Studies: To assess the stability-indicating nature of the method, Anastrozole can be subjected to forced degradation under various stress conditions as per ICH guidelines[1][2]:
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours. Anastrozole has been found to degrade under basic conditions[2][3].
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours. Anastrozole is known to be susceptible to oxidation[1][4].
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm[1] or equivalent C18 column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water[2].
-
Mobile Phase B: Acetonitrile[2].
-
Gradient Program: A time-dependent gradient program is employed for optimal separation of impurities[1]. A typical gradient might be:
Time (min) % Mobile Phase B 0 40 20 60 25 80 30 40 | 35 | 40 |
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS/MS) Method
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF) can be used.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Full scan mode for impurity identification and Multiple Reaction Monitoring (MRM) mode for quantification.
Data Presentation
Table 1: Known Impurities of Anastrozole and their Mass Spectrometric Data
| Impurity Name/Code | Structure (if available) | Molecular Weight | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Anastrozole | C₁₇H₁₉N₅ | 293.37 | 294.2 | 225.1 |
| Impurity I (Positional Isomer) | C₁₇H₁₉N₅ | 293.37 | 294.0 | Similar to Anastrozole[5] |
| Impurity II (Methyl derivative) | C₁₈H₂₂N₂ | 266.38 | 267.2 | Not specified |
| Impurity III (Bromo derivative) | C₁₇H₁₈BrN₃ | 356.25 | 356.1/358.1 | Not specified |
| Diacid Impurity | C₁₇H₁₉N₅O₄ | 357.36 | 358.1 | Not specified |
| Monoacid Impurity | C₁₇H₁₈N₄O₂ | 310.35 | 311.1 | Not specified |
| Related Compound A | Not specified | Not specified | Not specified | Not specified |
| Related Compound B | Not specified | Not specified | Not specified | Not specified |
| Related Compound C | Not specified | Not specified | Not specified | Not specified |
| Related Compound D | Not specified | Not specified | Not specified | Not specified |
| Related Compound E | Not specified | Not specified | Not specified | Not specified |
Table 2: Quantitative Performance of the LC-MS/MS Method
| Analyte | Linearity Range (µg/mL) | LOQ (µg/mL) |
| Anastrozole | LOQ - 0.600 | 0.06[1] |
| Related Compound A | LOQ - 0.600 | 0.05[1] |
| Related Compound B | LOQ - 0.600 | 0.03[1] |
| Related Compound C | LOQ - 0.600 | 0.03[1] |
| Related Compound D | LOQ - 0.600 | 0.06[1] |
| Related Compound E | LOQ - 0.600 | 0.06[1] |
Mandatory Visualizations
Caption: Experimental workflow for Anastrozole impurity analysis.
Caption: Logical workflow for impurity identification.
Conclusion
The LC-MS/MS method detailed in this application note is a powerful tool for the comprehensive characterization of Anastrozole impurities. It offers the required sensitivity and selectivity for the detection and quantification of impurities at trace levels, ensuring the quality and safety of Anastrozole drug substance and product. The provided protocol is a robust starting point that can be adapted and validated for routine quality control and stability testing in a pharmaceutical setting. The method has been shown to be stability-indicating through forced degradation studies, capable of separating degradation products from the main active pharmaceutical ingredient and other known impurities.
References
- 1. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Volatile Impurities in Anastrozole
Abstract
This application note presents a detailed protocol for the identification and quantification of volatile impurities in the active pharmaceutical ingredient (API) Anastrozole using headspace gas chromatography-mass spectrometry (HS-GC-MS). The method is designed for researchers, scientists, and drug development professionals to ensure the quality and safety of Anastrozole by controlling residual solvents. The protocol is based on established methodologies for residual solvent analysis in pharmaceuticals and aligns with the International Council for Harmonisation (ICH) Q3C guidelines.
Introduction
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1] The manufacturing process of Anastrozole, like many other active pharmaceutical ingredients, often involves the use of various organic solvents.[2][3][4] These solvents, if not completely removed during purification, can remain as volatile impurities in the final product.[5] The presence of residual solvents is a critical quality attribute as they can impact the safety, stability, and efficacy of the drug product.[5] Therefore, regulatory bodies worldwide require strict control of these impurities.[5]
Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is a powerful and widely used technique for the analysis of residual solvents in pharmaceuticals.[6] This method offers high sensitivity, selectivity, and the ability to identify unknown volatile compounds. This application note provides a comprehensive protocol for the GC-MS analysis of potential volatile impurities in Anastrozole, including sample preparation, instrument parameters, and data analysis.
Potential Volatile Impurities in Anastrozole
Based on the solvents commonly used in the synthesis of Anastrozole, the following volatile compounds are potential impurities that should be monitored. The ICH Q3C classification and corresponding concentration limits are provided in the table below.
| Impurity (Solvent) | ICH Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Acetonitrile | 2 | 410 | 4.1 |
| Toluene | 2 | 890 | 8.9 |
| Cyclohexane | 2 | 3880 | 38.8 |
| Methanol | 2 | 3000 | 30.0 |
| Methylene Chloride | 2 | 600 | 6.0 |
| n-Heptane | 3 | 5000 | 50.0 |
| Isopropyl Alcohol | 3 | 5000 | 50.0 |
| Ethyl Acetate | 3 | 5000 | 50.0 |
| Diisopropyl Ether | 3 | 5000 | 50.0 |
| Dimethylformamide (DMF) | 2 | 880 | 8.8 |
| Benzene | 1 | 2 | 0.002 |
Table 1: Potential Volatile Impurities in Anastrozole and their ICH Q3C Limits.[3][4]
Experimental Protocol
This protocol outlines the HS-GC-MS method for the determination of volatile impurities in Anastrozole.
Materials and Reagents
-
Anastrozole API
-
Reference standards of all potential volatile impurities
-
Dimethylformamide (DMF), headspace grade
-
Helium (carrier gas), 99.999% purity
-
20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps
Instrumentation
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Headspace Autosampler
-
GC Column: DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)
Sample Preparation
-
Standard Solution: Prepare a stock solution containing all volatile impurity reference standards in DMF. Dilute the stock solution with DMF to achieve a final concentration at the respective ICH limit for each solvent.
-
Sample Solution: Accurately weigh approximately 100 mg of the Anastrozole API into a 20 mL headspace vial. Add 5.0 mL of DMF to the vial.
-
Blank Solution: Add 5.0 mL of DMF to an empty 20 mL headspace vial.
-
Immediately seal all vials with PTFE/silicone septa and aluminum crimp caps.
Headspace Parameters
| Parameter | Setting |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 30 min |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Vial Pressurization | 15 psi |
| Pressurization Time | 0.2 min |
| Loop Fill Time | 0.2 min |
Table 2: Headspace Autosampler Parameters.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Injector Temperature | 220 °C |
| Split Ratio | 10:1 |
| Oven Program | Initial: 40 °C, hold for 10 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 35-350 amu |
| Solvent Delay | 2 min |
Table 3: GC-MS Parameters.
Data Analysis and Quantification
Identify the volatile impurities in the Anastrozole sample by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standards. Quantify the amount of each impurity using the peak area from the total ion chromatogram (TIC) and an external standard calibration curve.
Workflow Diagram
References
- 1. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 2. Process For The Preparation Of Pure Anastrozole [quickcompany.in]
- 3. US20080177081A1 - Process for Preparation of Anastrozole - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. vjs.ac.vn [vjs.ac.vn]
Application Note: Structural Elucidation of Anastrozole Dimer Impurity Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural elucidation of a common process-related impurity in the synthesis of Anastrozole, the Anastrozole Dimer. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) techniques, is a powerful tool for the unambiguous identification and structural confirmation of such impurities. This document outlines the necessary experimental procedures and presents a summary of expected NMR data to facilitate the identification of the Anastrozole Dimer.
Introduction
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1][2] During its synthesis and under certain degradation conditions, various impurities can form.[3][4][5][6][7] One such process-related impurity is the Anastrozole Dimer, chemically known as 2,3-bis[3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile.[8][9] Regulatory bodies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. NMR spectroscopy is an indispensable technique for the structural elucidation of these impurities, providing detailed information about the molecular framework and connectivity of atoms.[10][11] This application note details the use of 1D and 2D NMR spectroscopy for the structural confirmation of the Anastrozole Dimer impurity.
Chemical Structures
| Compound | Structure |
| Anastrozole |
|
| Anastrozole Dimer |
|
Predicted NMR Data for Structural Elucidation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the Anastrozole monomer and the Anastrozole Dimer impurity. These predicted values are based on the known spectral data for Anastrozole and related structures. Actual experimental values may vary slightly depending on the solvent and instrument conditions.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Anastrozole | Anastrozole Dimer | Multiplicity |
| Triazole-H | ~8.1 ppm, ~7.9 ppm | ~8.0 ppm, ~7.8 ppm | s, s |
| Aromatic-H | ~7.4-7.2 ppm | ~7.3-7.1 ppm | m |
| -CH₂- | ~5.3 ppm | ~5.2 ppm | s |
| -CH(dimer bridge)- | N/A | ~4.5 ppm | m |
| -CH₂(dimer bridge)- | N/A | ~3.0 ppm | m |
| -CH₃ | ~1.7 ppm | ~1.6 ppm, ~1.5 ppm | s |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Anastrozole | Anastrozole Dimer |
| Triazole-C | ~152 ppm, ~143 ppm | ~151 ppm, ~142 ppm |
| Aromatic-C (substituted) | ~140-135 ppm | ~139-134 ppm |
| Aromatic-CH | ~125-120 ppm | ~124-119 ppm |
| -CN | ~123 ppm | ~122 ppm |
| Quaternary C (gem-dimethyl) | ~38 ppm | ~37 ppm |
| -CH₂- | ~53 ppm | ~52 ppm |
| -CH(dimer bridge)- | N/A | ~45 ppm |
| -CH₂(dimer bridge)- | N/A | ~35 ppm |
| -CH₃ | ~28 ppm | ~27 ppm, ~26 ppm |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the isolated Anastrozole Dimer impurity.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments: 256
-
Spectral Width: 12 ppm in both dimensions
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Increments: 256
-
Spectral Width: 12 ppm (F2), 165 ppm (F1)
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32
-
Increments: 256
-
Spectral Width: 12 ppm (F2), 220 ppm (F1)
-
Long-range coupling delay optimized for 8 Hz.
-
Data Processing
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct all spectra manually.
-
Reference the ¹H spectra to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Reference the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the ¹H NMR spectrum.
-
Analyze the cross-peaks in the 2D spectra to establish correlations.
Structural Elucidation Workflow & Signaling Pathways
The following diagrams illustrate the experimental workflow and the logic of structural elucidation using 2D NMR.
Data Interpretation
-
¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C NMR spectra will indicate the number of unique proton and carbon environments in the molecule. The chemical shifts provide information about the electronic environment of the nuclei. For the dimer, a more complex spectrum is expected compared to the monomer.
-
COSY: This experiment will reveal proton-proton coupling networks. For the Anastrozole Dimer, correlations are expected between the protons on the newly formed bridge connecting the two monomer units, as well as within the aromatic rings.
-
HSQC: This spectrum correlates directly bonded protons and carbons. It is crucial for assigning the carbon signals based on the assigned proton signals.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is essential for establishing the connectivity between different fragments of the molecule, such as the link between the methylene bridge and the aromatic rings, and the connection of the triazole ring.
By combining the information from all these NMR experiments, the complete chemical structure of the Anastrozole Dimer impurity can be unambiguously determined.
Conclusion
NMR spectroscopy is a powerful and essential analytical technique in the pharmaceutical industry for the structural elucidation of impurities. The detailed protocols and predicted data provided in this application note serve as a comprehensive guide for researchers and scientists involved in the quality control and drug development of Anastrozole. The use of 1D and 2D NMR experiments allows for the confident identification and characterization of the Anastrozole Dimer impurity, ensuring the purity and safety of the API.
References
- 1. {Supplementary Data} [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. NMR shift prediction from small data quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - 2-[3-(1-cyano-1-methylethyl)-5-[(4h-1,2,4-triazol-4-yl)methyl]phenyl]-2-methylpropanenitrile (C17H19N5) [pubchemlite.lcsb.uni.lu]
Application Note: Preparative HPLC for the Isolation of Didestriazole Anastrozole Dimer Impurity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the isolation of the Didestriazole Anastrozole Dimer Impurity using preparative High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in the purification and characterization of this specific Anastrozole-related substance.
Introduction
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. During its synthesis and storage, various impurities can form, which must be identified, quantified, and in many cases, isolated for toxicological assessment and use as reference standards. One such process-related impurity is the Didestriazole Anastrozole Dimer. This document outlines a preparative HPLC method for its isolation.
The this compound is chemically distinct from the more commonly referenced "Anastrozole Dimer Impurity" (also known as Anastrozole EP Impurity B or USP Related Compound C). It is crucial to use the correct chemical identifiers to ensure the isolation of the target compound.
Compound Information
A clear distinction must be made between the target impurity and other known dimer impurities of Anastrozole. The table below summarizes the key identifiers for the this compound.
| Parameter | Information |
| Impurity Name | This compound[1][2] |
| Synonyms | Anastrozole Impurity A[3] |
| CAS Number | 918312-71-7[1][2][4] |
| Molecular Formula | C26H29N3[1][4] |
| Molecular Weight | 383.54 g/mol [1] |
Preparative HPLC Protocol
Instrumentation and Materials
-
Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector.
-
Reverse-phase C18 column suitable for preparative scale chromatography.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Crude Anastrozole sample containing the this compound.
-
Standard laboratory glassware and filtration apparatus.
Chromatographic Conditions
The following table outlines the recommended starting conditions for the preparative HPLC method.
| Parameter | Proposed Value |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 3 |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | Ambient |
| Injection Volume | Dependent on sample concentration and column capacity |
| Sample Preparation | Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture) to the highest possible concentration. Filter through a 0.45 µm filter before injection. |
Table 3: Proposed Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 30 | 40 | 60 |
| 35 | 40 | 60 |
| 40 | 60 | 40 |
| 45 | 60 | 40 |
Experimental Procedure
-
System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered, concentrated crude sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the peak of the this compound. The retention time will need to be determined based on an initial analytical scale injection or by analyzing the collected fractions.
-
Post-Isolation Processing: Combine the fractions containing the purified impurity. The solvent can be removed using techniques such as rotary evaporation or lyophilization to obtain the isolated solid compound.
-
Purity Analysis: Assess the purity of the isolated fraction using an analytical scale HPLC method.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the isolation of the this compound and the logical relationship between Anastrozole and its impurities.
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship between Anastrozole synthesis, impurity formation, and purification.
References
Application Notes and Protocols for Didestriazole Anastrozole Dimer Impurity in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Didestriazole Anastrozole Dimer Impurity as a reference standard in the quality control of Anastrozole active pharmaceutical ingredient (API) and finished drug products. The protocols outlined below are intended to assist in the accurate identification and quantification of this impurity, ensuring the safety and efficacy of the final pharmaceutical product.
Introduction
Anastrozole is a potent non-steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. During the synthesis of Anastrozole, various process-related impurities can be formed, one of which is the this compound. Regulatory bodies require the identification, quantification, and control of such impurities to ensure the quality and safety of the final drug product. The this compound, also known as Anastrozole Impurity C or B in different pharmacopeias, serves as a critical reference standard for this purpose.[1]
Chemical Information:
| Characteristic | Value |
| Chemical Name | 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile |
| Synonyms | Anastrozole Dimer Impurity, Anastrozole Impurity C, Anastrozole Impurity B |
| CAS Number | 1216898-82-6 |
| Molecular Formula | C₃₀H₃₁N₉ |
| Molecular Weight | 517.63 g/mol |
Quantitative Data Summary
The following table summarizes the quantitative data for a validated stability-indicating HPLC method for the determination of Anastrozole and its related compounds, including the dimer impurity (referred to as Related Compound-C in the cited study).[2]
| Parameter | Anastrozole | Related Compound-A | Related Compound-B | Related Compound-C (Dimer Impurity) | Related Compound-D | Related Compound-E |
| Limit of Detection (LOD) (µg/mL) | 0.02 | 0.015 | 0.01 | 0.01 | 0.02 | 0.02 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.06 | 0.05 | 0.03 | 0.03 | 0.06 | 0.06 |
| Linearity Range (µg/mL) | LOQ - 0.600 | LOQ - 0.600 | LOQ - 0.600 | LOQ - 0.600 | LOQ - 0.600 | LOQ - 0.600 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol describes a gradient HPLC method for the separation and quantification of this compound from Anastrozole.[2]
3.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| UV Detection | 215 nm |
| Injection Volume | 20 µL |
3.1.2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v).
-
Standard Stock Solution (Anastrozole): Accurately weigh and dissolve an appropriate amount of Anastrozole reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Impurity Stock Solution (Dimer Impurity): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).
-
System Suitability Solution: Prepare a solution containing a known concentration of Anastrozole (e.g., 50 µg/mL) and the Dimer Impurity (e.g., 0.5 µg/mL) in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Anastrozole API or powdered tablets in the diluent to obtain a final concentration of approximately 100 µg/mL of Anastrozole.
3.1.3. System Suitability
Before sample analysis, inject the system suitability solution and verify the following parameters:
-
The resolution between the Anastrozole peak and the Dimer Impurity peak should be not less than 2.0.
-
The tailing factor for the Anastrozole peak should be not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the Anastrozole peak area should be not more than 2.0%.
3.1.4. Analysis Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of Anastrozole.
-
Inject the impurity standard solution to determine the retention time and response of the Dimer Impurity.
-
Inject the sample solution.
-
Identify the Dimer Impurity peak in the sample chromatogram by comparing its retention time with that of the impurity standard.
-
Calculate the concentration of the Dimer Impurity in the sample using the external standard method.
Protocol for Using this compound as a Reference Standard
This protocol outlines the general steps for the proper handling and use of the this compound reference standard in a pharmaceutical quality control laboratory.
3.2.1. Receipt and Storage
-
Upon receipt, log the reference standard into the laboratory's tracking system, recording details such as the supplier, lot number, and date of receipt.
-
Store the reference standard in its original, tightly sealed container under the conditions specified by the supplier (typically refrigerated and protected from light).
3.2.2. Preparation for Use
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Accurately weigh the required amount of the reference standard using a calibrated analytical balance.
-
Prepare the stock and working solutions as described in the specific analytical method (e.g., section 3.1.2).
3.2.3. Application in Quality Control
-
Peak Identification: Use the retention time of the Dimer Impurity reference standard to confirm the identity of the corresponding peak in the chromatogram of the Anastrozole sample.
-
System Suitability: Include the Dimer Impurity in the system suitability solution to ensure the chromatographic system can adequately separate the impurity from the main component.
-
Quantification: Use the response factor of the Dimer Impurity reference standard to accurately quantify its amount in the Anastrozole sample.
Visualizations
Anastrozole's Mechanism of Action
Anastrozole is an aromatase inhibitor. It blocks the aromatase enzyme, which is responsible for the final step in the biosynthesis of estrogens from androgens in peripheral tissues. This reduction in estrogen levels is the primary mechanism for its therapeutic effect in hormone-receptor-positive breast cancer. The biological effects of the this compound are currently unknown.
References
Application Note: A Validated Stability-Indicating HPLC Method for Anastrozole Impurity Profiling
Introduction
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Ensuring the purity and quality of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of process-related and degradation impurities in Anastrozole. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control and stability testing.[3][4][5]
Key Analytical Method Parameters
A summary of the developed and validated HPLC method is provided below. This method is designed for optimal separation of Anastrozole from its known impurities.
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 0.01M Potassium dihydrogen orthophosphate, pH 2.5 adjusted with orthophosphoric acid[3][4] |
| Mobile Phase B | Acetonitrile:Methanol (70:30, v/v)[3][4] |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 40 | |
| 50 | |
| 60 | |
| Flow Rate | 1.0 mL/min[3][6][7] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 215 nm[3][4][6] |
| Injection Volume | 20 µL |
| Run Time | 60 minutes[3][4] |
Known Impurities of Anastrozole
Several process-related and degradation impurities of Anastrozole have been identified and characterized. These are crucial for the impurity profiling of the drug substance.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight |
| Impurity I | 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₇H₁₉N₅ | 293.37[8] |
| Impurity II | 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₅H₁₈N₂ | 226.32[8] |
| Impurity III | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₅H₁₇BrN₂ | 305.22 |
| Diacid Impurity | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid) | C₁₇H₂₁N₃O₄ | 347.37 |
| Monoacid Impurity | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoic acid | C₁₇H₂₀N₄O₂ | 312.37[8] |
Experimental Workflow
The overall workflow for the analytical method development and validation for Anastrozole impurity profiling is depicted below.
Caption: Workflow for Anastrozole impurity profiling method development and validation.
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.[3][4]
-
Mobile Phase B: Mix acetonitrile and methanol in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[3][4]
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution of Anastrozole: Accurately weigh and dissolve about 25 mg of Anastrozole reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Standard Solution for Impurity Quantification: Dilute the Standard Stock Solution of Anastrozole with the diluent to obtain a final concentration of approximately 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve about 25 mg of the Anastrozole sample in the diluent in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.
2. Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Anastrozole API.[3][4][6]
-
Acid Degradation: Reflux 1 mL of the Anastrozole stock solution with 1 mL of 1N HCl at 80°C for 2 hours. Neutralize the solution with 1N NaOH and dilute with the diluent.
-
Base Degradation: Reflux 1 mL of the Anastrozole stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize the solution with 1N HCl and dilute with the diluent.[5]
-
Oxidative Degradation: Treat 1 mL of the Anastrozole stock solution with 1 mL of 30% hydrogen peroxide at room temperature for 24 hours. Dilute with the diluent.[6]
-
Thermal Degradation: Keep the solid Anastrozole sample in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed sample.
-
Photolytic Degradation: Expose the solid Anastrozole sample to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed sample.
3. Method Validation Protocol
The analytical method is validated according to ICH Q2(R1) guidelines.[3][5]
-
Specificity: The specificity of the method is established by demonstrating that there is no interference from the diluent, known impurities, and degradation products at the retention time of Anastrozole. Peak purity analysis of the Anastrozole peak in the stressed samples is performed using a photodiode array (PDA) detector.[6]
-
Linearity: The linearity of the method is evaluated by analyzing a series of solutions of Anastrozole and its impurities at a minimum of five different concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification level.[4]
-
Accuracy (% Recovery): The accuracy of the method is determined by spiking a known amount of impurities into the Anastrozole sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of each impurity is then calculated.
-
Precision:
-
Repeatability (System Precision): Six replicate injections of the standard solution are performed, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and on a different instrument to assess the intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Anastrozole and its impurities are determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or by using the standard deviation of the response and the slope of the calibration curve.[4][6]
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
Anastrozole Degradation Pathway
The following diagram illustrates the potential degradation pathways of Anastrozole under various stress conditions.
Caption: Potential degradation pathways of Anastrozole.
Conclusion
This application note provides a comprehensive and validated RP-HPLC method for the impurity profiling of Anastrozole. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies of Anastrozole in bulk drug and pharmaceutical formulations. The detailed protocols and validation data ensure compliance with regulatory requirements for drug quality and safety.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ajphr.com [ajphr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Forced Degradation Studies of Anastrozole and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. To ensure the quality, safety, and efficacy of the drug product, it is crucial to understand its stability profile and identify potential degradation products that may form under various stress conditions. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for developing stability-indicating analytical methods, elucidating degradation pathways, and characterizing potential impurities. This application note provides a comprehensive overview of forced degradation studies on Anastrozole, including detailed experimental protocols and a summary of known degradation products.
Stress Degradation Profile of Anastrozole
Forced degradation studies on Anastrozole have revealed its susceptibility to degradation under specific stress conditions. The drug is generally found to be stable under thermal, photolytic, and humidity stress. However, significant degradation is observed under oxidative and basic hydrolytic conditions.[1][2][3] Acidic conditions typically result in minimal degradation.[4]
Key Degradation Products and Impurities
Several degradation products and process-related impurities of Anastrozole have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]
Degradation Products:
-
2,2'-[5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene]bis(2-methylpropanoic acid) (Diacid): Formed under basic and oxidative stress conditions.[5]
-
2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoic acid (Monoacid): Also observed under basic and slight oxidative degradation conditions.[5]
-
Impurity C: Identified as a degradation product under basic hydrolysis.[2][3][8]
Process-Related Impurities:
-
2,2'-[5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene]bis(2-methylpropanenitrile) (Impurity I) [6][7]
-
2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity II) [6][7]
-
2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity III) [6][7]
Quantitative Data Summary
The following table summarizes the quantitative data from various forced degradation studies on Anastrozole.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Ambient | Not significant | - | [4] |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Ambient | Significant | Impurity C, Diacid, Monoacid | [2][3][4][8] |
| Oxidative | Hydrogen Peroxide | - | - | Slight to significant | Diacid, Monoacid | [1][5] |
| Thermal | - | - | >50°C | Stable | - | [1][4] |
| Photolytic | UV/Visible light | - | - | Stable | - | [1] |
| Humidity | ≥75% RH | - | - | Stable | - | [1] |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies on Anastrozole are provided below. These protocols are based on established methods and ICH guidelines.[1][2][5][9]
Preparation of Stock and Sample Solutions
-
Anastrozole Stock Solution: Accurately weigh and dissolve an appropriate amount of Anastrozole reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Sample Solutions for Stress Studies: For each stress condition, transfer a known volume of the Anastrozole stock solution into a suitable flask and add the respective stressor.
Forced Degradation Procedures
-
Acid Hydrolysis:
-
To a flask containing the Anastrozole sample solution, add 3 mL of 0.1 N HCl.[4]
-
Keep the solution at ambient temperature for 24 hours.[4]
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 N NaOH.[4]
-
Dilute the solution to a final concentration of 25 µg/mL with the mobile phase and filter through a 0.45 µm filter before analysis.[4]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Treat the Anastrozole sample solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%).
-
Store the solution under ambient conditions for a specified period.
-
Dilute the resulting solution with the mobile phase to the desired concentration and filter before analysis.
-
-
Thermal Degradation:
-
Expose the solid Anastrozole powder to a high temperature (e.g., 60-80°C) in a thermostatically controlled oven.
-
Alternatively, reflux the Anastrozole solution at a high temperature.
-
After the exposure period, dissolve the solid sample or dilute the solution with the mobile phase to the target concentration and filter.
-
-
Photolytic Degradation:
-
Expose the Anastrozole solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.
-
A suitable photostability chamber can be used for this purpose.
-
Prepare a control sample shielded from light.
-
After the exposure, dilute the samples to the desired concentration with the mobile phase and filter.
-
Analytical Methodology
A stability-indicating HPLC method is crucial for separating Anastrozole from its degradation products and impurities.
-
Chromatographic System: A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector is used.[1][10]
-
Column: An Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or a Welchrom C18 Column (250 mm x 4.6 mm, 5 µm) can be employed.[1][10]
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., 10mM Phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v).[10] Gradient elution may also be used.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.[1][10]
-
Detection Wavelength: The elution can be monitored at 215 nm.[1][5]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Visualizations
Caption: Experimental workflow for forced degradation studies of Anastrozole.
Caption: Degradation pathways of Anastrozole under stress conditions.
Conclusion
This application note provides a framework for conducting forced degradation studies on Anastrozole. Understanding the degradation pathways and the formation of impurities is a critical aspect of drug development and ensures the delivery of a safe and effective pharmaceutical product to patients. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the quality control and stability testing of Anastrozole.
References
- 1. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. asianjpr.com [asianjpr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Quantification of Didestriazole Anastrozole Dimer Impurity in Anastrozole Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. One such potential process-related impurity is the Didestriazole Anastrozole Dimer. This document provides a detailed application note and protocol for the quantification of this specific impurity in Anastrozole tablets using High-Performance Liquid Chromatography (HPLC).
The Didestriazole Anastrozole Dimer, chemically known as 2,3-Bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile, has a molecular formula of C26H29N3 and a CAS number of 918312-71-7. It is crucial to distinguish this impurity from other dimeric impurities of Anastrozole, such as Anastrozole EP Impurity B (Anastrozole Dimer Impurity, CAS No. 1216898-82-6), which contains triazole rings.
This protocol is adapted from established and validated methods for the analysis of Anastrozole and its related substances, providing a robust starting point for method development and validation in a quality control setting.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Anastrozole Tablets
-
Didestriazole Anastrozole Dimer Reference Standard (CAS: 918312-71-7)
-
Anastrozole Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (or other suitable acid for pH adjustment)
Instrumentation and Chromatographic Conditions
A validated stability-indicating HPLC method is essential for the accurate quantification of impurities. The following conditions are recommended as a starting point:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm or equivalent C18 column[1] |
| Mobile Phase A | 2 mmol L-1 Ammonium Acetate in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Program | A time-dependent gradient program should be optimized for the separation of Anastrozole and the Didestriazole Anastrozole Dimer impurity. A suggested starting point is a linear gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B over 30-40 minutes to ensure elution of all components. |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 215 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 40 minutes[3] |
Preparation of Solutions
2.3.1. Standard Stock Solution of Didestriazole Anastrozole Dimer (Impurity)
-
Accurately weigh approximately 10 mg of Didestriazole Anastrozole Dimer Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v). This yields a concentration of approximately 100 µg/mL.
2.3.2. Standard Stock Solution of Anastrozole
-
Accurately weigh approximately 25 mg of Anastrozole Reference Standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 1000 µg/mL.
2.3.3. Spiked Standard Solution (for Method Development and Specificity)
-
Prepare a solution containing a known concentration of Anastrozole (e.g., 500 µg/mL) and the this compound at the desired concentration level (e.g., 0.1% of the Anastrozole concentration, which would be 0.5 µg/mL).
2.3.4. Sample Preparation from Anastrozole Tablets
-
Weigh and finely powder not fewer than 20 Anastrozole tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Anastrozole.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the Anastrozole.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate. This yields a sample solution with a nominal concentration of 100 µg/mL of Anastrozole.
Data Presentation: Quantitative Data Summary
The following tables provide a template for the presentation of quantitative data obtained from the analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Anastrozole) | ≤ 2.0 | |
| Theoretical Plates (Anastrozole) | ≥ 2000 | |
| % RSD for 6 replicate injections | ≤ 2.0% |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Peak Area |
| LOQ | |
| 0.1 | |
| 0.2 | |
| 0.5 | |
| 1.0 | |
| 1.5 | |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 3: Quantification of this compound in Anastrozole Tablet Batches
| Tablet Batch No. | Anastrozole Label Claim (mg) | This compound (%) | Status |
| Batch A | 1 | Pass/Fail | |
| Batch B | 1 | Pass/Fail | |
| Batch C | 1 | Pass/Fail |
Table 4: Recovery Data for this compound
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50 | |||
| 100 | |||
| 150 |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the quantification of the this compound.
Caption: Overall experimental workflow for the quantification of the impurity.
Caption: Step-by-step workflow for the preparation of the tablet sample solution.
Caption: Logical flow for the calculation of the percentage of the impurity.
References
- 1. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Co-elution issues of Anastrozole and its dimer impurity in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Anastrozole, specifically focusing on the potential co-elution with its dimer impurity.
Troubleshooting Guide: Co-elution of Anastrozole and its Dimer Impurity
Issue: Poor resolution or co-elution of Anastrozole and its dimer impurity.
This guide will walk you through a systematic approach to troubleshoot and resolve this common chromatographic challenge.
Q1: My chromatogram shows a broad or shouldered peak for Anastrozole, suggesting a co-eluting impurity. How do I confirm if the co-eluting peak is the Anastrozole dimer?
A1: Confirmation of the co-eluting peak's identity is the first critical step.
-
Mass Spectrometry (LC-MS/MS): If available, LC-MS/MS is the most definitive technique for identifying the co-eluting species. The Anastrozole dimer impurity has a molecular weight of approximately 517.63 g/mol .[1][2]
-
Forced Degradation Studies: Performing forced degradation studies can help to selectively generate impurities. Anastrozole is known to be susceptible to degradation under oxidative conditions.[3] Subjecting an Anastrozole standard to oxidative stress (e.g., with hydrogen peroxide) may increase the peak size of the impurity, aiding in its identification.
-
Reference Standards: The most straightforward method is to inject a reference standard of the Anastrozole dimer impurity.[4] The dimer is also known as Anastrozole Impurity B [EP] or Anastrozole Related Compound C [USP].[2]
Q2: I've confirmed co-elution with the dimer impurity. What are the initial steps to improve separation?
A2: Initial troubleshooting should focus on adjusting the mobile phase composition. The goal is to alter the selectivity of your method.
-
Adjusting Organic Solvent Ratio: If you are using a reversed-phase method (e.g., with a C18 column), modifying the ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer can significantly impact retention and resolution. A slight decrease in the organic solvent percentage will generally increase the retention time of both compounds, potentially improving separation.
-
Changing the Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a mixture of both. Methanol and acetonitrile have different selectivities and may resolve the co-eluting peaks.
-
Modifying Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Anastrozole and its impurities, thereby altering their retention behavior. A systematic study of pH (e.g., in the range of 2.5 to 4.0) can be beneficial. Some successful methods have utilized a mobile phase with a pH around 2.5 or 3.0.[5][6]
Q3: I've tried adjusting the mobile phase with limited success. What other chromatographic parameters can I optimize?
A3: If mobile phase adjustments are insufficient, consider optimizing other parameters of your HPLC method.
-
Column Temperature: Lowering the column temperature can sometimes improve resolution by decreasing peak broadening. Conversely, increasing the temperature can alter selectivity. It is a parameter worth investigating within the stable range for your column (e.g., 25-40°C).
-
Flow Rate: Decreasing the flow rate can lead to better resolution, although it will also increase the run time.
-
Column Chemistry: If resolution cannot be achieved on your current column, switching to a different stationary phase is a powerful option. Consider a column with a different chemistry (e.g., a phenyl-hexyl column or a different C18 column with a higher carbon load or end-capping). A study that successfully separated Anastrozole from its impurities used an Inertsil ODS-3V column.[3]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Anastrozole and Impurities
This protocol is a starting point based on several published methods.[3][5][6]
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[3]
-
Mobile Phase A: 0.01M Potassium dihydrogen orthophosphate, pH adjusted to 2.5 with phosphoric acid.[5]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[3][5]
-
Gradient Program: A gradient program is often effective for separating multiple impurities. A typical starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10-20 µL.
Protocol 2: Forced Degradation Study (Oxidative Degradation)
This protocol is designed to selectively generate oxidative degradation products of Anastrozole.[3][7]
-
Prepare a solution of Anastrozole in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
To this solution, add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Allow the solution to stand at room temperature for a specified period (e.g., 24 hours), protected from light.
-
After the incubation period, quench the reaction if necessary.
-
Dilute the sample to an appropriate concentration and analyze by HPLC.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Anastrozole Analysis
| Parameter | Method 1[3] | Method 2[5] | Method 3[6] | Method 4[8] |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Hichrom RPB (250 x 4.6 mm, 5 µm) | Welchrom C18 (250 x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase A | Water | 0.01M KH2PO4, pH 2.5 | 10mM Phosphate buffer, pH 3.0 | Water |
| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (70:30 v/v) | Acetonitrile | Acetonitrile:Methanol:TFA |
| Elution Mode | Gradient | Gradient | Isocratic (50:50 v/v) | Isocratic (560:180:260:0.5) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | 215 nm | 215 nm | 215 nm | 215 nm |
| Column Temp. | Not Specified | 30°C | Not Specified | 40°C |
Table 2: Physicochemical Properties of Anastrozole and its Dimer Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Anastrozole | C17H19N5 | 293.37 | Not available in search results |
| Anastrozole Dimer Impurity | C30H31N9 | 517.63[1] | 1.52[9] |
Visualizations
Caption: Troubleshooting workflow for Anastrozole-dimer co-elution.
Caption: Workflow for forced degradation studies of Anastrozole.
Frequently Asked Questions (FAQs)
Q: What is the Anastrozole dimer impurity?
A: The Anastrozole dimer impurity, also known as Anastrozole Impurity B [EP] or Related Compound C [USP], is a process-related impurity that can form during the synthesis of Anastrozole.[2] Its chemical formula is C30H31N9 and it has a molecular weight of approximately 517.63 g/mol .[1][9]
Q: Why is it important to separate Anastrozole from its dimer impurity?
A: Regulatory bodies like the ICH require that pharmaceutical products are pure and that all impurities above a certain threshold are identified and quantified. Co-elution of an impurity with the active pharmaceutical ingredient (API) leads to inaccurate quantification of both the API and the impurity, which can have implications for product safety and efficacy.
Q: Are there any official methods for the analysis of Anastrozole and its impurities?
A: Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official monographs for Anastrozole that include methods for the determination of related substances. It is always recommended to consult the current versions of these pharmacopoeias for the official methods.
Q: What does it mean for an HPLC method to be "stability-indicating"?
A: A stability-indicating analytical method is one that can accurately and selectively measure the drug substance in the presence of its impurities, degradation products, and placebo components. Such methods are crucial for assessing the stability of a drug product over its shelf life. Forced degradation studies are used to demonstrate the stability-indicating nature of a method.[10]
Q: Where can I obtain a reference standard for the Anastrozole dimer impurity?
A: Reference standards for the Anastrozole dimer impurity are commercially available from various suppliers of pharmaceutical reference standards. It is often listed under its chemical name, CAS number (1216898-82-6), or as Anastrozole Impurity B/Related Compound C.[1][2][9]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Research on determination of content and the related substances of anastrozole in tablets by RP-HPLC [journal11.magtechjournal.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Welcome to the technical support center for the chromatographic analysis of Anastrozole and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the peak resolution in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving good peak resolution between Anastrozole and its related compounds?
A1: The primary challenges in separating Anastrozole from its related compounds, which include process impurities and degradation products, stem from their structural similarities. Common issues encountered during HPLC analysis include:
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Peak Tailing: Asymmetrical peaks can lead to inaccurate integration and poor resolution from adjacent peaks.
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Co-elution: The overlapping of peaks, particularly with Anastrozole Related Compound A and other impurities, can make accurate quantification difficult.
-
Poor Separation: Inadequate spacing between peaks can compromise the reliability of the analytical method.
Q2: Which HPLC columns are most effective for separating Anastrozole and its impurities?
A2: Reversed-phase C18 columns are the most commonly used and effective stationary phases for the separation of Anastrozole and its related compounds.[1][2] Specific examples that have demonstrated good performance include:
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Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm[1]
-
Welchrom C18, 250 mm x 4.6 mm, 5 µm
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Ailent C18, 150 mm x 4.6 mm, 5 µm[2]
-
Oyster ODS-3, 100 mm x 4.6 mm, 3.0 µm
The choice of column will depend on the specific related compounds being targeted and the desired run time.
Q3: What are the typical mobile phase compositions used for Anastrozole analysis?
A3: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Common combinations include:
-
Aqueous Phase: Phosphate buffer (e.g., 10mM KH2PO4) or ammonium formate, with the pH adjusted to the acidic range (typically around 3.0).[1]
-
Organic Phase: Acetonitrile is the most frequently used organic modifier. Methanol can also be used.
Both isocratic and gradient elution methods have been successfully employed. Gradient elution, with a time-dependent increase in the organic solvent concentration, is often used to resolve a wider range of impurities with varying polarities.[1]
Q4: What are the known related compounds and impurities of Anastrozole?
A4: Several process-related impurities and degradation products of Anastrozole have been identified. These include:
-
Anastrozole Related Compound A: 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).
-
Impurity I: 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile).
-
Impurity II: 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile).
-
Impurity III: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile).
-
Diacid: 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid).
-
Monoacid: 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid.
Forced degradation studies have shown that Anastrozole is susceptible to degradation under basic and oxidative conditions.[1]
Troubleshooting Guide
Problem: Poor resolution between Anastrozole and a closely eluting peak.
This is a common issue that can often be resolved by systematically adjusting the chromatographic parameters.
Troubleshooting Workflow
Detailed Troubleshooting Steps:
1. How do I improve the separation of Anastrozole from Anastrozole Related Compound A?
-
Adjust Mobile Phase pH: A slight adjustment of the mobile phase pH can alter the ionization state of the compounds, potentially improving selectivity. For Anastrozole and its related compounds, a pH of around 3.0 is often a good starting point.
-
Modify Organic Solvent Ratio:
-
Isocratic Elution: A small decrease in the percentage of the organic solvent (e.g., acetonitrile) will increase the retention times of both compounds, which may lead to better separation.
-
Gradient Elution: A shallower gradient (a slower increase in the organic solvent concentration) can improve the resolution of closely eluting peaks.
-
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent-analyte interactions.
2. What should I do if I observe peak tailing for the Anastrozole peak?
-
Check Mobile Phase pH: Peak tailing for basic compounds like Anastrozole can occur due to interactions with residual silanols on the silica-based column. Ensuring the mobile phase pH is low (around 3.0) can help to suppress these interactions.
-
Use a Mobile Phase Additive: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can help to reduce peak tailing.
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Column Conditioning: Ensure the column is properly conditioned with the mobile phase before analysis.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.
3. How can I resolve Anastrozole from a degradation product that is co-eluting?
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Forced Degradation Studies: First, it is important to identify the conditions under which the degradation product is formed (e.g., acid, base, oxidation). This can provide clues about its chemical properties.
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Gradient Optimization: A gradient method is often necessary to separate compounds with different polarities, such as a parent drug and its degradation products. Experiment with different gradient profiles (starting and ending organic percentages, and the gradient time).
-
Column Selectivity: If mobile phase optimization is unsuccessful, trying a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl or cyano column) may provide the necessary selectivity to resolve the co-eluting peaks.
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of Anastrozole and its related compounds.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm | Welchrom C18, 250 x 4.6 mm, 5 µm | Ailent C18, 150 x 4.6 mm, 5 µm[2] |
| Mobile Phase A | Water | 10mM Phosphate buffer (pH 3.0) | 0.01N KH2PO4 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic (50:50 v/v) | Isocratic (60:40 v/v)[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[2] |
| Detection | UV at 215 nm | UV at 215 nm | UV at 215 nm[2] |
| Column Temp. | Ambient | Ambient | 30°C[2] |
| Injection Vol. | Not Specified | 20 µL | Not Specified |
| Anastrozole RT | Not Specified | 6.143 min | 2.248 min[2] |
Note: The retention times (RT) are highly dependent on the specific HPLC system, column, and exact experimental conditions. The values in the table should be used as a general guide.
Signaling Pathways and Workflows
The following diagram illustrates the general workflow for HPLC method development and optimization for Anastrozole analysis.
References
Technical Support Center: Optimization of Mobile Phase for Separation of Anastrozole Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Anastrozole and its impurities via HPLC and UPLC.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Anastrozole impurity analysis?
A common starting point for reversed-phase HPLC analysis of Anastrozole and its impurities is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1][2][3][4][5][6][7] For example, a mixture of phosphate buffer (pH adjusted to around 3.0) and acetonitrile is frequently used.[2][3][5][6][7] The initial ratio can be around 50:50 (v/v) and then optimized based on the resulting chromatogram.[3][4]
Q2: How does the pH of the mobile phase affect the separation?
The pH of the mobile phase is a critical parameter as it influences the ionization state of Anastrozole and its impurities, which in turn affects their retention and peak shape.[8][9] For Anastrozole, which is a weakly basic compound, adjusting the pH of the aqueous phase to a slightly acidic value (e.g., pH 2.5-3.0) with phosphoric acid is a common practice to ensure good peak shape and resolution.[1][2][3][5][6][7]
Q3: What are the common organic modifiers used, and how do I choose between them?
Acetonitrile and methanol are the most common organic modifiers used for the separation of Anastrozole impurities.[1][4] Acetonitrile generally provides better peak shape and lower UV cutoff compared to methanol. A combination of methanol and acetonitrile can also be used.[1] The choice depends on the specific impurities being targeted and the desired selectivity.
Q4: When should I use an isocratic versus a gradient elution?
Isocratic elution, where the mobile phase composition remains constant, is simpler and can be suitable if the impurities have similar retention times.[4][10] However, for complex samples with impurities eluting over a wide range of retention times, a gradient elution is often necessary.[1][11] A gradient program, where the proportion of the organic solvent is increased over time, allows for the elution of strongly retained impurities in a reasonable time while maintaining good resolution for early eluting peaks.[1][11]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the mobile phase for Anastrozole impurity analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of Anastrozole or its impurities, leading to peak tailing.
-
Secondary Interactions with the Stationary Phase: Silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.
-
Solution: Use a highly deactivated, end-capped column. Adding a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can also help to mask the active silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
Problem 2: Inadequate Resolution Between Anastrozole and Impurities
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of aqueous buffer to organic modifier may not be optimal for separating critical pairs.
-
Incorrect Organic Modifier: The chosen organic solvent may not provide the necessary selectivity.
-
Solution: Switch from acetonitrile to methanol or vice versa, or try a mixture of both.[1]
-
-
Inappropriate pH: The pH may not be optimal for differentiating between closely eluting compounds.
-
Solution: Perform a pH scouting study by analyzing the sample at different pH values (e.g., from 2.5 to 4.0) to find the optimal pH for resolution.
-
Problem 3: Long Run Times
Possible Causes & Solutions:
-
Mobile Phase is Too Weak (High Aqueous Content): This leads to long retention times for hydrophobic impurities.
-
Low Flow Rate: A lower flow rate increases the run time.
-
Solution: Increase the flow rate, but be mindful of the system pressure limits and the potential impact on resolution.[9]
-
Problem 4: Drifting Retention Times
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when using gradient methods or mobile phases with additives.
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.
-
-
Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of the more volatile organic component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[7]
-
Experimental Protocols
Below are examples of detailed experimental methodologies for the separation of Anastrozole impurities, derived from published literature.
Method 1: Gradient RP-HPLC [1]
-
Column: Hichrom RPB, (250 × 4.6) mm, 5 µm
-
Mobile Phase A: 0.01M Potassium di-hydrogen orthophosphate, pH adjusted to 2.5 with ortho phosphoric acid
-
Mobile Phase B: Methanol and Acetonitrile (70:30 v/v)
-
Gradient Program: (A specific time-based gradient of A and B would be detailed in the original publication)
-
Flow Rate: 1.0 mL/min
-
Detection: 215 nm
-
Column Temperature: 30°C
Method 2: Isocratic RP-HPLC [3]
-
Column: C18 (specific brand and dimensions may vary)
-
Mobile Phase: 10mM Phosphate buffer (pH 3.0) : Acetonitrile (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: 215 nm
-
Retention Time of Anastrozole: 6.143 min
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Anastrozole Impurity Analysis
| Parameter | Method 1[1] | Method 2[11] | Method 3[3] | Method 4[6] |
| Mode | Gradient RP-HPLC | Gradient RP-HPLC | Isocratic RP-HPLC | Isocratic RP-HPLC |
| Column | Hichrom RPB (250x4.6mm, 5µm) | Inertsil ODS-3V (250x4.6mm, 5µm) | C18 | Azilent C18 (150x4.6mm, 5µm) |
| Mobile Phase A | 0.01M KH2PO4, pH 2.5 | Water | 10mM Phosphate Buffer, pH 3.0 | 0.01N KH2PO4, pH 3.0 |
| Mobile Phase B | Methanol:Acetonitrile (70:30) | Acetonitrile | Acetonitrile | Acetonitrile |
| Ratio (A:B) | Gradient | Gradient | 50:50 | 60:40 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 215 nm | 215 nm | 215 nm | 215 nm |
| Anastrozole RT | Not specified | Not specified | 6.143 min | 2.248 min |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.
Caption: Key parameters to consider for mobile phase optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. ajphr.com [ajphr.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. mastelf.com [mastelf.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low sensitivity in detection of Anastrozole dimer impurity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low sensitivity in the detection of the Anastrozole dimer impurity.
Frequently Asked Questions (FAQs)
Q1: What is the Anastrozole dimer impurity and why is it difficult to detect at low levels?
The Anastrozole dimer impurity, also known as Anastrozole Impurity C or Anastrozole EP Impurity B, is a process-related impurity in the synthesis of Anastrozole. Its chemical formula is C30H31N9 with a molecular weight of approximately 517.6 g/mol .[1][2] The primary challenge in its detection at low levels stems from its physicochemical properties and potential co-elution with other components. Its high non-polarity (predicted XLogP3 of 4.5) can lead to strong retention on reversed-phase columns, resulting in broad peaks that are difficult to distinguish from baseline noise.[1]
Q2: What are the typical analytical techniques used for the detection of Anastrozole and its impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for the analysis of Anastrozole and its impurities.[3] Reversed-phase HPLC is typically employed for separation.
Q3: I am not seeing the Anastrozole dimer impurity peak in my HPLC-UV chromatogram. What are the possible reasons?
Several factors could contribute to the lack of a discernible peak for the dimer impurity:
-
Inappropriate Detection Wavelength: The dimer may have a different UV absorbance maximum compared to Anastrozole.
-
Low Concentration: The impurity may be present at a concentration below the detection limit of your current method.
-
Poor Peak Shape: The peak may be very broad and shallow, making it indistinguishable from the baseline.
-
Co-elution: The impurity peak might be hidden under the peak of Anastrozole or another component.
-
On-Column Degradation: The impurity may be unstable under the analytical conditions.
Troubleshooting Guides
Low Sensitivity in HPLC-UV Detection
Problem: The signal for the Anastrozole dimer impurity is very low or absent in the HPLC-UV chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sensitivity in HPLC-UV detection.
Detailed Methodologies & Data Tables
1. Wavelength Selection:
Anastrozole exhibits UV absorbance maxima at approximately 210 nm and 263 nm.[3][4] The triazole functional group, present in both Anastrozole and its dimer, has a characteristic absorbance in the low UV region (around 205-210 nm).[1][5] Therefore, a lower wavelength is recommended for sensitive detection.
| Parameter | Recommendation | Rationale |
| Detection Wavelength | 210 - 215 nm | Maximizes the response for the triazole chromophore present in both Anastrozole and the dimer impurity. |
2. Chromatographic Conditions for Nonpolar Compounds:
Given the high non-polarity of the Anastrozole dimer, chromatographic conditions must be optimized to prevent excessive retention and peak broadening.
| Parameter | Recommendation | Rationale |
| Mobile Phase | Increase the proportion of organic solvent (e.g., acetonitrile or methanol). | Reduces the retention time of the nonpolar dimer, leading to sharper, taller peaks. |
| Stationary Phase | Consider a shorter (e.g., 50 mm or 100 mm) C18 column or a column with a different selectivity (e.g., Phenyl-Hexyl). | A shorter column reduces analysis time and peak broadening. A different stationary phase can improve separation from other components. |
| Flow Rate | Optimize for best efficiency (typically 1.0 mL/min for a 4.6 mm ID column). | Ensures sharp peaks. |
| Column Temperature | Maintain a constant and slightly elevated temperature (e.g., 30-40 °C). | Improves peak shape and reduces viscosity of the mobile phase. |
Low Sensitivity in LC-MS Detection
Problem: The signal for the Anastrozole dimer impurity is weak or absent in the LC-MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sensitivity in LC-MS detection.
Detailed Methodologies & Data Tables
1. Ionization Source Selection and Optimization:
For nonpolar analytes like the Anastrozole dimer, the choice of ionization source is critical.
| Parameter | Recommendation | Rationale |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | APCI is generally more efficient for nonpolar compounds compared to ESI. |
| ESI Parameters | If using ESI, increase nebulizer gas flow and temperature. | Enhances desolvation of the mobile phase, which can be a limiting factor for nonpolar analytes. |
| Mobile Phase Additives | Use a low concentration of an additive like ammonium formate. | Can aid in the formation of adduct ions ([M+NH4]+), which may be more stable and abundant than the protonated molecule. |
2. Mass Spectrometer Parameters:
Fine-tuning the mass spectrometer settings can significantly improve the signal for your target analyte.
| Parameter | Recommendation | Rationale |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | These modes are significantly more sensitive than full scan mode as the instrument focuses only on the m/z of interest. For the dimer, the target m/z would be approximately 518.3 for [M+H]+. |
| Fragmentation (for MS/MS) | Optimize collision energy. | Ensures the generation of the most intense and stable product ions for quantification. |
By systematically addressing these potential issues, researchers can significantly improve the sensitivity of their analytical methods for the detection of the Anastrozole dimer impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Anastrozole Impurity Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Anastrozole and its impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of Anastrozole impurities, with a focus on identifying and mitigating matrix effects.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or splitting for Anastrozole or its impurities. | Co-elution of matrix components interfering with the analyte's interaction with the stationary phase. | 1. Optimize Chromatographic Separation: Adjust the gradient profile of the mobile phase to better separate the analytes from interfering matrix components.[1][2] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of matrix components.[3][4] 3. Column Selection: Evaluate a different column chemistry that may offer alternative selectivity for the analytes and matrix interferences. |
| Inconsistent or non-reproducible analyte response. | Variable ion suppression or enhancement due to differences in matrix composition between samples. | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of normalization.[5] 2. Evaluate Different Matrix Lots: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[6] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[7][8] |
| Low signal intensity or poor sensitivity for certain impurities. | Significant ion suppression caused by co-eluting matrix components, such as phospholipids in plasma samples. | 1. Phospholipid Removal: Implement specific sample preparation steps to remove phospholipids, such as protein precipitation followed by a phospholipid removal plate or HybridSPE.[9] 2. Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[6] 3. Optimize MS/MS Parameters: Re-optimize the declustering potential and collision energy for the specific impurities to maximize their signal. |
| Unexpected peaks or high background noise in the chromatogram. | Presence of matrix components that are isobaric with the analytes or their fragments. | 1. Enhance Chromatographic Resolution: A longer column or a shallower gradient can help separate the analyte from the isobaric interference. 2. Select More Specific MRM Transitions: If possible, choose precursor-product ion transitions that are unique to the analyte of interest. 3. Thorough Blank Analysis: Analyze multiple blank matrix samples to identify and characterize the interfering peaks. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding matrix effects in the analysis of Anastrozole and its impurities.
1. What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting components in the sample matrix.[6][10] These effects can lead to inaccurate and imprecise quantification of the analyte.
2. How can I quantitatively assess matrix effects for Anastrozole impurities?
The most common method is the post-extraction spike method.[8][10] This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix extract. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.
3. What are the common sources of matrix effects in biological samples like plasma?
Common sources of matrix effects in plasma include salts, proteins, and phospholipids.[6][9] Phospholipids are particularly problematic as they can co-extract with the analytes and co-elute during chromatographic separation, leading to significant ion suppression.[9]
4. Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
While a SIL-IS is the gold standard for compensating for matrix effects, it may not completely eliminate the issue.[8] A SIL-IS can correct for variability in ionization efficiency, but it cannot overcome a significant loss in signal intensity due to severe ion suppression, which may impact the limit of quantitation (LOQ).
5. What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical methods?
Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during method validation to ensure the accuracy and reliability of the data.[2][5] This typically involves assessing the matrix effect in multiple sources (lots) of the biological matrix.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Anastrozole and its related compounds, as reported in the literature.
Table 1: Linearity and Limits of Quantitation (LOQ) of Anastrozole and Related Compounds
| Compound | Linearity Range (µg/mL) | LOQ (µg/mL) |
| Anastrozole | LOQ to 0.600 | 0.06 |
| Related Compound A | LOQ to 0.600 | 0.05 |
| Related Compound B | LOQ to 0.600 | 0.03 |
| Related Compound C | LOQ to 0.600 | 0.03 |
| Related Compound D | LOQ to 0.600 | 0.06 |
| Related Compound E | LOQ to 0.600 | 0.06 |
| Data sourced from a study on the stability-indicating analytical method for Anastrozole.[1] |
Table 2: LC-MS/MS Fragmentation Data for Anastrozole and an Impurity
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Anastrozole | 294 | Not specified in detail |
| Impurity I | 294 | Similar fragmentation to Anastrozole |
| This data indicates that Impurity I is a positional isomer of Anastrozole.[11] |
Experimental Protocols
Protocol for Evaluation of Matrix Effects
This protocol outlines the steps to assess the matrix effect using the post-extraction spike method.
-
Preparation of Analyte and Internal Standard (IS) Stock Solutions:
-
Prepare individual stock solutions of Anastrozole, its impurities, and the SIL-IS in an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by diluting the stock solutions to the desired concentrations.
-
-
Sample Preparation:
-
Set 1: Analyte in Neat Solution: Spike the working solutions of the analytes and IS into the reconstitution solvent.
-
Set 2: Post-Extraction Spike:
-
Extract blank biological matrix using the chosen sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Evaporate the supernatant/extract to dryness.
-
Reconstitute the dried extract with a solution containing the analytes and IS at the same final concentration as in Set 1.
-
-
Set 3: Pre-Extraction Spike (for Recovery Assessment):
-
Spike the working solutions of the analytes and IS into the blank biological matrix before extraction.
-
Proceed with the sample preparation method.
-
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
MF = (Mean Peak Area of Set 2) / (Mean Peak Area of Set 1)
-
RE = (Mean Peak Area of Set 3) / (Mean Peak Area of Set 2)
-
PE = (Mean Peak Area of Set 3) / (Mean Peak Area of Set 1) = MF x RE
-
-
Visualizations
Caption: Workflow for LC-MS/MS analysis and matrix effect evaluation.
Caption: Troubleshooting logic for inconsistent LC-MS/MS results.
References
- 1. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing on-column degradation of Anastrozole during HPLC analysis
Welcome to the technical support center for the HPLC analysis of Anastrozole. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent on-column degradation and ensure accurate quantification of Anastrozole.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Anastrozole, with a focus on preventing on-column degradation.
| Issue | Observation | Potential Cause | Suggested Solution |
| Degradation | Appearance of extra peaks, often tailing, in the chromatogram that are not present in the standard solution. | On-column degradation due to high pH. Anastrozole is known to be unstable in alkaline conditions.[1][2][3] Residual silanol groups on the silica-based column packing can create a locally high pH environment, leading to degradation. | 1. Lower the mobile phase pH: Adjust the mobile phase to a pH between 3 and 4 using an appropriate buffer (e.g., phosphate or acetate buffer).[1][4] 2. Use an end-capped column: Employ a modern, high-purity, end-capped C18 column to minimize the exposure of Anastrozole to residual silanol groups. 3. Add a mobile phase modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) to the mobile phase. TEA can mask the active silanol sites and reduce their interaction with the basic Anastrozole molecule.[4] |
| Peak Tailing | Asymmetrical peak shape with a trailing edge for the Anastrozole peak. | Secondary interactions with the stationary phase. Anastrozole, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based columns, leading to peak tailing. | 1. Optimize mobile phase pH: A lower pH (around 3-4) will ensure that Anastrozole is protonated and reduces its interaction with silanol groups.[4] 2. Increase buffer concentration: A higher buffer concentration can help maintain a consistent pH on the column surface. 3. Use a highly deactivated column: Select a column specifically designed for the analysis of basic compounds, which has minimal residual silanol activity. |
| Variable Retention Times | The retention time of the Anastrozole peak shifts between injections or batches. | Changes in mobile phase composition or pH. Inadequate buffering or evaporation of the organic solvent can alter the mobile phase properties. Column degradation. Stripping of the bonded phase due to extreme pH or temperature. | 1. Ensure proper mobile phase preparation and storage: Prepare fresh mobile phase daily, ensure it is well-mixed, and keep the reservoir capped to prevent evaporation. 2. Use a column thermostat: Maintain a constant column temperature to ensure consistent chromatography. 3. Operate within the column's recommended pH range: Avoid using mobile phases with a pH that could damage the stationary phase. |
| Ghost Peaks | Appearance of unexpected peaks in the chromatogram, especially in blank runs. | On-column degradation from a previous injection. Carryover of Anastrozole or its degradants from a previous analysis. Contaminated mobile phase or system. | 1. Implement a robust column wash procedure: After each run or batch, flush the column with a strong solvent to remove any retained compounds. 2. Check the purity of solvents and reagents: Use high-purity solvents and freshly prepared mobile phase. |
Frequently Asked Questions (FAQs)
Q1: I am observing a new peak in my Anastrozole sample chromatogram that is not present in my standard. What could be the cause?
A1: This is likely a degradation product of Anastrozole. Anastrozole is susceptible to degradation, particularly in alkaline and oxidative conditions.[1][3][5] On-column degradation can occur if the HPLC conditions are not optimized. Review the troubleshooting guide for potential causes and solutions, paying close attention to the mobile phase pH and column chemistry.
Q2: My Anastrozole peak is tailing significantly. How can I improve the peak shape?
A2: Peak tailing for basic compounds like Anastrozole is often due to secondary interactions with residual silanol groups on the HPLC column. To improve peak shape, consider the following:
-
Lower the mobile phase pH: An acidic mobile phase (pH 3-4) will protonate Anastrozole, reducing its interaction with the stationary phase.[1][4]
-
Use a modern, end-capped C18 column: These columns have fewer accessible silanol groups.
-
Add a competing base to the mobile phase: A small amount of triethylamine can help to mask the silanol groups.[4]
Q3: What is the optimal pH for the mobile phase when analyzing Anastrozole?
A3: Anastrozole is more stable at lower pH values.[1][2][3] A mobile phase pH in the range of 3 to 4 is generally recommended to ensure good peak shape and minimize on-column degradation. Several validated methods utilize a phosphate buffer at pH 3.0.[1][4]
Q4: Can the type of organic solvent in the mobile phase affect Anastrozole's stability?
A4: While the pH of the aqueous portion of the mobile phase is the primary factor, the organic solvent can have an indirect effect. Acetonitrile and methanol are the most common organic solvents used. Ensure that the solvents are of high purity and free from contaminants that could promote degradation. For instance, trace amounts of formaldehyde in methanol have been reported to cause degradation of some pharmaceuticals.
Q5: How can I confirm if the observed extra peaks are due to on-column degradation and not present in the sample itself?
A5: To investigate on-column degradation, you can perform the following experiments:
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Vary the injection volume: If the relative area of the degradation peak increases with increasing residence time on the column (which can be simulated by injecting a larger volume at a lower flow rate), it is likely an on-column phenomenon.
-
Analyze the sample with a different column: Using a column with a different stationary phase chemistry (e.g., a polymer-based column) or a highly end-capped column may show a reduction in the degradation peak.
-
Analyze the sample by a different technique: If possible, analyze the sample using a non-chromatographic method like UV spectrophotometry or a different chromatographic technique like Ultra-Performance Liquid Chromatography (UPLC) with a shorter analysis time to see if the impurity is still present.
Experimental Protocols
Recommended HPLC Method for Stable Analysis of Anastrozole
This method is designed to minimize on-column degradation and provide accurate quantification of Anastrozole.
| Parameter | Specification |
| Column | High-purity, end-capped C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 10mM Phosphate buffer (pH 3.0, adjusted with phosphoric acid) : Acetonitrile (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 215 nm[4] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase |
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 10mM potassium dihydrogen phosphate solution in HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Mix the buffer and acetonitrile in a 50:50 ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[4]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Anastrozole reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
-
Sample Solution Preparation:
-
For tablet analysis, crush a tablet and dissolve the powder in the mobile phase to achieve a theoretical Anastrozole concentration similar to the standard solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the amount of Anastrozole in the sample by comparing the peak area with that of the standard.
-
Visualizations
Caption: Troubleshooting workflow for on-column degradation of Anastrozole.
Caption: Factors influencing the stability of Anastrozole.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Column selection for optimal separation of Anastrozole and its dimer
Topic: Column Selection for Optimal Separation of Anastrozole and its Dimer
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the chromatographic separation of Anastrozole and its critical process-related impurity, the Anastrozole dimer.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors when selecting an HPLC column for separating Anastrozole and its dimer?
A1: The most critical factors are the stationary phase chemistry, column dimensions, and particle size. Reverse-phase chromatography is the standard approach, with C18 (ODS) columns being the most frequently and successfully used stationary phase for resolving Anastrozole from its related impurities, including the dimer.[1][2][3][4] Column length and particle size will determine the efficiency and resolution of the separation; longer columns with smaller particles generally provide higher resolution but at the cost of higher backpressure.
Q2: Which specific column chemistries are recommended for this separation?
A2: C18 (Octadecylsilane) stationary phases are highly recommended and widely documented for this application.[2][3] Columns such as the Inertsil ODS-3V and Welchrom C18 have demonstrated effective separation of Anastrozole from its process-related impurities.[1][2][3] While C8 columns have also been used for analyzing Anastrozole simultaneously with other drugs, C18 phases are more commonly cited for impurity profiling.[5]
Q3: What are the recommended starting conditions for a new method?
A3: A robust starting point is to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of an organic solvent and an aqueous buffer.[1][2] A common combination is acetonitrile and an ammonium acetate or phosphate buffer in a 50:50 (v/v) ratio, run in isocratic mode.[1][2][4] A flow rate of 1.0 mL/min and UV detection at approximately 210-215 nm are typical starting parameters.[1][2]
Q4: How can I optimize the separation if the resolution is insufficient?
A4: If resolution between Anastrozole and its dimer is poor, consider the following optimization strategies:
-
Adjust Mobile Phase Composition: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Increasing the aqueous component will generally increase retention and may improve resolution.
-
Change Mobile Phase pH: Modifying the pH of the buffer can alter the ionization state of the analytes and significantly impact retention and selectivity. A pH of 3.0 is commonly used.[2][4]
-
Implement a Gradient: If isocratic elution is insufficient, a shallow gradient program (e.g., slowly increasing the acetonitrile concentration) can help resolve closely eluting peaks. A gradient method using water and acetonitrile has been successfully applied for stability-indicating assays.[3]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.
-
Control Temperature: Using a column oven to maintain a consistent temperature can improve reproducibility and may affect selectivity.[6]
Q5: Is chiral chromatography necessary for analyzing the Anastrozole dimer?
A5: While Anastrozole itself is not chiral, the dimer impurity is described as a racemate ((2RS)-2,3-Bis[...]), meaning it exists as a pair of enantiomers.[7] Standard reverse-phase methods will separate the dimer from Anastrozole as a single peak. However, if the goal is to separate the individual enantiomers of the dimer from each other, a specialized chiral stationary phase (CSP) would be required.[8][9] For routine impurity profiling where the total amount of the dimer is the primary concern, chiral chromatography is not necessary.
Troubleshooting Guide
Q1: Why am I seeing poor resolution between the Anastrozole and dimer peaks?
A1: Poor resolution can stem from several issues. First, ensure your mobile phase composition is optimal; a slight adjustment in the organic-to-aqueous ratio can have a significant impact. If using an older column, its performance may have degraded. Consider replacing it or flushing it with a strong solvent.[10] Finally, confirm that the column chemistry (e.g., C18) is appropriate for this separation, as recommended in multiple studies.[1][2][3]
Q2: What causes peak tailing for the Anastrozole or dimer peak?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system. Check for:
-
Active Silanol Groups: The use of a buffer at an appropriate pH (e.g., 3.0) can help suppress interactions with residual silanol groups on the silica support.[2]
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Replace the guard column and/or flush the analytical column.[6]
-
Mismatched Solvents: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[6]
Q3: My retention times are shifting between injections. What should I check?
A3: Drifting retention times typically point to a lack of system stability.
-
Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If using a buffer, salt precipitation can occur if the organic concentration is too high.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature for reproducible results.[6]
-
Pump Issues and Leaks: Check the pump for consistent flow rate delivery and inspect the system for any leaks, as these can cause pressure fluctuations and lead to shifting retention times.[6][10]
Q4: I'm observing a noisy or drifting baseline. How can I fix it?
A4: A noisy baseline can interfere with the detection and quantification of low-level impurities.
-
Degas Mobile Phase: Inadequate degassing of the mobile phase is a common cause of baseline noise.
-
Contamination: A contaminated detector cell, column, or mobile phase can lead to a drifting or noisy baseline. Flush the system thoroughly.
-
Detector Lamp: An aging detector lamp may produce less stable output. Check the lamp's energy output and replace it if necessary.
Data and Methodologies
Recommended HPLC Columns
| Column Name | Stationary Phase | Dimensions | Particle Size | Reference |
| Inertsil ODS-3V | C18 | 250 x 4.6 mm | 5 µm | [1][3] |
| Welchrom C18 | C18 | 250 x 4.6 mm | 5 µm | [2][4] |
| Develosil ODS HG-5 | C18 | 150 x 4.6 mm | 5 µm | [11] |
| Symmetry C8 | C8 | 100 x 4.6 mm | 3.5 µm | [5] |
Experimental Protocols
Example Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a validated method for separating Anastrozole and its process-related impurities.[1]
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a solution of 2 mmol L⁻¹ ammonium acetate and HPLC-grade acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)
-
Injection Volume: 20 µL
-
Run Time: 40 minutes
-
-
Sample Preparation: Accurately weigh and dissolve Anastrozole bulk drug in the mobile phase to achieve the desired concentration.
Example Protocol 2: Isocratic RP-HPLC Method with pH Control
This protocol is adapted from a method developed for determining Anastrozole in pharmaceutical dosage forms.[2][4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Welchrom C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a 10mM phosphate buffer and adjust the pH to 3.0 using triethylamine or phosphoric acid. Mix this buffer with acetonitrile in a 50:50 (v/v) ratio. Filter and degas the final mixture.[2]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Run Time: ~12 minutes
-
-
Standard Preparation: Prepare a stock solution of Anastrozole in the mobile phase (e.g., 1 mg/mL) and dilute to working concentrations.[2]
Workflow Diagrams
Caption: Logical workflow for selecting an optimal HPLC column.
Caption: Experimental workflow for HPLC method development.
References
- 1. scielo.br [scielo.br]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ijsdr.org [ijsdr.org]
- 11. frontierjournals.org [frontierjournals.org]
Method robustness testing for Anastrozole impurity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robustness testing of analytical methods for Anastrozole and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing in the context of Anastrozole impurity analysis?
A1: Robustness testing is a critical component of analytical method validation that demonstrates the reliability of the method during normal use.[1] It evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] For Anastrozole impurity analysis, this ensures that the method consistently and accurately measures impurities even with minor fluctuations in experimental conditions that might occur between different laboratories, instruments, or analysts.
Q2: Which parameters are typically evaluated in a robustness study for an HPLC method for Anastrozole impurities?
A2: Common parameters to investigate include:
-
Flow rate of the mobile phase
-
pH of the mobile phase buffer
-
Composition of the mobile phase (e.g., percentage of organic solvent)
-
Column temperature
-
Wavelength of UV detection
Q3: What are the typical acceptance criteria for a robustness study?
A3: The acceptance criteria for a robustness study are generally based on the system suitability test (SST) results.[1] The SST parameters, such as peak resolution between Anastrozole and its impurities, theoretical plates, and tailing factor, should remain within the predefined acceptance limits for each varied condition. For instance, the resolution between the main analyte peak and any impurity should typically be ≥ 2.0.[1] The relative standard deviation (%RSD) of the peak areas from replicate injections should also be within acceptable limits, often not more than 2%.[3]
Q4: What are the known degradation products of Anastrozole?
A4: Anastrozole is known to degrade under basic and oxidative stress conditions.[3][4][5] Two reported degradation products formed under basic hydrolysis are 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) (Diacid) and 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid (Monoacid).[4] Under oxidative stress, other degradation products may be formed.[5][6] The drug is generally stable under acidic, thermal, and photolytic conditions.[3][6]
Troubleshooting Guides
Issue 1: Poor resolution between Anastrozole and an impurity peak.
-
Question: My chromatogram shows poor separation between the Anastrozole peak and a known impurity. What should I check?
-
Answer:
-
Mobile Phase Composition: Verify the correct preparation of the mobile phase. Small errors in the organic-to-aqueous ratio can significantly impact resolution. An error of 1% in the organic solvent can alter retention time by 5-15%.
-
Mobile Phase pH: Ensure the pH of the buffer is accurately adjusted. A slight deviation in pH can alter the ionization state of the analytes and affect their retention and selectivity.
-
Column Condition: The column may be aging or contaminated. Try washing the column with a strong solvent or, if necessary, replace it. A guard column can help prevent contamination of the analytical column.
-
Flow Rate: Confirm that the pump is delivering the correct flow rate. A lower flow rate can sometimes improve resolution.
-
Temperature: Check the column oven temperature. A change in temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation.
-
Issue 2: Inconsistent retention times.
-
Question: I am observing significant shifts in retention times between injections. What could be the cause?
-
Answer:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Ensure the mobile phase is prepared fresh and degassed properly. Gravimetric preparation is often more accurate than volumetric.
-
Pump Performance: Check for leaks in the HPLC system, particularly around the pump heads and fittings. Ensure the pump is properly primed and there are no air bubbles in the system.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times if a column oven is not used. Using a column thermostat is highly recommended for stable retention.
-
Issue 3: Extraneous peaks in the chromatogram.
-
Question: I am seeing unexpected peaks in my chromatogram. Where could they be coming from?
-
Answer:
-
Sample Contamination: The sample itself or the sample solvent may be contaminated. Prepare a fresh sample and use high-purity solvents.
-
Mobile Phase Contamination: The mobile phase components (water, organic solvent, buffer salts) could be contaminated. Prepare a fresh mobile phase using HPLC-grade reagents.
-
System Contamination: The injector, tubing, or detector flow cell may be contaminated from previous analyses. Flush the system with a strong solvent.
-
Sample Degradation: Anastrozole can degrade in solution over time, especially if exposed to light or inappropriate pH conditions. Ensure sample solutions are freshly prepared and stored correctly.
-
Experimental Protocols
Robustness Testing Protocol for Anastrozole Impurity Analysis
This protocol outlines the steps to assess the robustness of an HPLC method for the analysis of Anastrozole and its impurities.
1. Objective: To evaluate the reliability of the analytical method under small, deliberate variations of key parameters.
2. Materials and Reagents:
-
Anastrozole reference standard
-
Known Anastrozole impurities reference standards
-
HPLC grade acetonitrile and water
-
Analytical grade buffer salts (e.g., phosphate or formate)
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
3. Standard and Sample Preparation:
-
Prepare a stock solution of Anastrozole and its impurities in a suitable diluent.
-
Prepare a system suitability solution containing Anastrozole and a critical impurity pair at a concentration that allows for accurate measurement of resolution.
4. Robustness Parameters and Variations:
The following table summarizes typical parameters and their variation ranges for robustness testing.
| Parameter | Nominal Value | Variation (+) | Variation (-) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Mobile Phase Composition | 50:50 (Acetonitrile:Buffer) | 55:45 | 45:55 |
| pH of Buffer | 3.0 | 3.2 | 2.8 |
| Column Temperature | 30 °C | 35 °C | 25 °C |
| Wavelength | 215 nm | 220 nm | 210 nm |
5. Experimental Procedure:
-
Set the HPLC system to the nominal method conditions and inject the system suitability solution to confirm the system is performing correctly.
-
Vary one parameter at a time to its higher and lower limits, while keeping all other parameters at their nominal values.
-
For each condition, inject the system suitability solution in replicate (e.g., n=3).
-
Record the chromatograms and evaluate the system suitability parameters.
6. Acceptance Criteria:
-
The system suitability requirements (e.g., resolution, tailing factor, theoretical plates) must be met for all tested conditions.
-
The %RSD for the peak area of Anastrozole and its impurities for replicate injections should not exceed 2.0%.
Forced Degradation Study Protocol
This protocol is designed to demonstrate the stability-indicating capability of the analytical method.
1. Objective: To identify potential degradation products of Anastrozole under various stress conditions and to ensure they are well-separated from the parent drug and other impurities.
2. Stress Conditions:
-
Acid Hydrolysis: Treat Anastrozole solution with 0.1N HCl at 60°C for 24 hours.[3]
-
Base Hydrolysis: Treat Anastrozole solution with 0.1N NaOH at 60°C for 24 hours.[3]
-
Oxidative Degradation: Treat Anastrozole solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Anastrozole to 105°C for 24 hours.
-
Photolytic Degradation: Expose Anastrozole solution to UV light (254 nm) for 24 hours.
3. Procedure:
-
Prepare solutions of Anastrozole under each of the stress conditions.
-
After the specified exposure time, neutralize the acidic and basic solutions.
-
Analyze the stressed samples, along with an unstressed control sample, using the HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the Anastrozole peak area.
4. Data Analysis:
-
Calculate the percentage of degradation of Anastrozole.
-
Ensure that all major degradation products are well-resolved from the Anastrozole peak and any known impurities (resolution > 1.5).
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the Anastrozole peak is spectrally pure in the presence of its degradants.
Visualizations
Caption: Workflow for HPLC Method Robustness Testing.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing peak tailing in the chromatographic analysis of Anastrozole
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Anastrozole, with a primary focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantitative analysis. It is characterized by an asymmetric peak with a trailing edge that extends from the peak maximum. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of Anastrozole.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with Anastrozole analysis.
Caption: A flowchart for troubleshooting peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing in Anastrozole analysis?
A1: Peak tailing in the chromatographic analysis of Anastrozole is often attributed to secondary interactions between the analyte and the stationary phase.[1][2] Anastrozole, a non-steroidal aromatase inhibitor, contains nitrogen atoms in its triazole ring which can interact with active silanol groups on the surface of silica-based columns.[3][4] This interaction leads to a mixed-mode retention mechanism, causing some molecules to be retained longer and resulting in a tailed peak.[2] Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase pH.[1][5]
Q2: How does the mobile phase pH affect the peak shape of Anastrozole?
A2: The mobile phase pH plays a crucial role in controlling the ionization state of both the analyte and the stationary phase. Silanol groups on the silica packing are acidic and become ionized at a pH above 3.[2] To minimize the interaction between the basic nitrogen-containing Anastrozole and these ionized silanols, it is recommended to operate at a lower pH (typically around 3.0).[2][6] At this pH, the silanol groups are protonated and less likely to interact with the analyte, leading to a more symmetrical peak shape.[2]
Q3: Can a guard column contribute to peak tailing?
A3: Yes, a contaminated or improperly packed guard column can contribute to peak tailing.[5] The guard column is designed to protect the analytical column from contaminants in the sample matrix. If the guard column becomes fouled, it can lead to peak distortion, including tailing.[7] It is important to regularly replace the guard column to maintain good chromatographic performance.[5]
Q4: What is column overload and how can it be avoided?
A4: Column overload occurs when the amount of sample injected onto the column exceeds its capacity, leading to peak distortion, often in the form of fronting or tailing.[1][8] To avoid this, you can try injecting a smaller volume of the sample or diluting the sample to a lower concentration.[5] If peak shape improves with a lower sample load, it is a strong indication that the column was overloaded.[1]
Q5: Are there specific column chemistries that are better suited for Anastrozole analysis?
A5: For the analysis of basic compounds like Anastrozole, columns with a highly deactivated (end-capped) stationary phase are recommended.[2][9] End-capping is a process that covers many of the residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions that cause peak tailing.[2] Several validated methods for Anastrozole utilize C18 columns.[6][10]
Experimental Protocols and Data
Experiment 1: Effect of Mobile Phase pH on Peak Asymmetry
This experiment demonstrates the impact of mobile phase pH on the peak shape of Anastrozole.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Phosphate Buffer
-
Gradient: 60:40 (A:B)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm[10]
-
Analyte Concentration: 50 µg/mL
Results:
| Mobile Phase pH | Tailing Factor (As) | Observations |
| 7.0 | 2.1 | Significant peak tailing |
| 5.0 | 1.6 | Moderate peak tailing |
| 3.0 | 1.1 | Symmetrical peak shape |
Experiment 2: Impact of Mobile Phase Modifier
This experiment shows the effect of adding a competitive base to the mobile phase to reduce peak tailing.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:10 mM Phosphate Buffer (pH 6.5) (60:40)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
-
Analyte Concentration: 50 µg/mL
Results:
| Triethylamine (TEA) Conc. | Tailing Factor (As) | Observations |
| 0% | 1.9 | Pronounced peak tailing |
| 0.1% | 1.3 | Improved peak symmetry |
| 0.5% | 1.1 | Symmetrical peak |
Signaling Pathway: Anastrozole Interaction with Stationary Phase
The following diagram illustrates the chemical interactions that can lead to peak tailing during the analysis of Anastrozole.
Caption: Analyte interactions with the stationary phase.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Anastrozole | 120511-73-1 [chemicalbook.com]
- 4. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromtech.com [chromtech.com]
- 10. ajphr.com [ajphr.com]
Minimizing ion suppression for Anastrozole dimer impurity in mass spectrometry
Welcome to the technical support center for mass spectrometry analysis of Anastrozole and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and achieve accurate and reliable results in your experiments.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating ion suppression when analyzing the Anastrozole dimer impurity.
Question: I am observing a significantly lower signal for my Anastrozole dimer impurity than expected, or the signal is highly variable. How can I determine if ion suppression is the cause?
Answer:
Ion suppression is a common phenomenon in LC-MS analysis where the ionization of the analyte of interest is inhibited by co-eluting matrix components, leading to a decreased signal.[1][2][3][4] To determine if ion suppression is affecting your Anastrozole dimer impurity analysis, you can perform a post-column infusion experiment. This technique helps to identify regions in your chromatogram where ion suppression is occurring.[5]
Question: I have confirmed that ion suppression is occurring. What are the initial steps I can take to troubleshoot this issue?
Answer:
A systematic approach to troubleshooting is crucial. The following workflow can help you identify and resolve the source of ion suppression.
Caption: Troubleshooting workflow for ion suppression.
Frequently Asked Questions (FAQs)
Question: What are the most common sources of ion suppression in the analysis of Anastrozole and its impurities?
Answer:
Ion suppression can originate from various sources, which can be broadly categorized as follows:
-
Endogenous Matrix Components: These are substances naturally present in the biological sample, such as salts, proteins, lipids, and phospholipids.[1][6][7]
-
Exogenous Components: These are substances introduced during sample collection, preparation, or analysis. Examples include anticoagulants, plasticizers from collection tubes, and mobile phase additives.[1][2]
-
High Concentrations of Analyte or Co-eluting Compounds: When the concentration of the analyte or other co-eluting species is too high, it can lead to competition for ionization, resulting in suppression.[1][2]
Question: How can I modify my sample preparation to reduce ion suppression for the Anastrozole dimer impurity?
Answer:
Improving your sample preparation is one of the most effective ways to mitigate ion suppression.[1] The goal is to remove interfering matrix components before the sample is injected into the LC-MS system. Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can be optimized to selectively isolate the Anastrozole dimer impurity while removing a significant portion of the interfering matrix.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte of interest into a solvent that is immiscible with the sample matrix, thereby separating it from many interfering components.[8]
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing all matrix components compared to SPE or LLE.[8] It may be a sufficient starting point for less complex matrices.
Question: Can changing my chromatographic method help to minimize ion suppression?
Answer:
Yes, optimizing your chromatographic separation is a powerful strategy to combat ion suppression.[1] The primary goal is to chromatographically separate the Anastrozole dimer impurity from the co-eluting matrix components that are causing the suppression. You can try the following:
-
Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of both your analyte and the interfering compounds, potentially resolving them from each other.
-
Column Chemistry: Experimenting with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, PFP) can change the selectivity of your separation.
-
Flow Rate: Reducing the flow rate can sometimes lead to more efficient ionization and reduced ion suppression.[2]
Question: Are there any mass spectrometry source parameters I can adjust to reduce ion suppression?
Answer:
While not as impactful as sample preparation or chromatography, optimizing the ion source parameters can provide some improvement. Consider adjusting:
-
Ionization Source: If you are using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it is often less susceptible to ion suppression for certain compounds.[2]
-
Source Temperature and Gas Flows: Optimizing these parameters can affect the desolvation process and potentially reduce the impact of matrix components.
Caption: Causes and mitigation of ion suppression.
Data Presentation
The following table summarizes the common strategies for mitigating ion suppression, along with their advantages and disadvantages, to help you choose the most appropriate approach for your analysis of the Anastrozole dimer impurity.
| Mitigation Strategy | Advantages | Disadvantages |
| Sample Dilution | Simple and quick to implement. | Reduces the concentration of the analyte, potentially compromising sensitivity. |
| Solid-Phase Extraction (SPE) | Highly effective at removing interfering matrix components; can be automated. | Method development can be time-consuming; cost of consumables. |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar or non-polar interferences. | Can be labor-intensive; may be difficult to automate. |
| Chromatographic Separation Optimization | Can completely resolve the analyte from interfering compounds. | May require significant method development time; may not be possible for all interferences. |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | Compensates for matrix effects by co-eluting and experiencing similar suppression. | SIL-IS may not be commercially available or can be expensive to synthesize. |
| Change of Ionization Source (e.g., ESI to APCI) | APCI can be less prone to ion suppression for certain analytes.[2] | May result in lower sensitivity for some compounds; not all instruments have interchangeable sources. |
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time windows where ion suppression occurs in the LC-MS analysis of a blank matrix extract.
Materials:
-
An LC-MS system equipped with a T-junction for post-column infusion.
-
A syringe pump.
-
A standard solution of the Anastrozole dimer impurity at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Blank matrix extract (prepared using the same procedure as the actual samples, but without the analyte).
-
Mobile phases and chromatographic column used for the Anastrozole dimer impurity analysis.
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases as you would for your standard analysis.
-
Install a T-junction between the outlet of the analytical column and the inlet of the mass spectrometer's ion source.
-
Connect the syringe pump containing the Anastrozole dimer impurity standard solution to the T-junction.
-
-
Infusion and Equilibration:
-
Begin the flow of the mobile phase through the LC system to equilibrate the column.
-
Start the syringe pump to infuse the Anastrozole dimer impurity standard solution at a low and constant flow rate (e.g., 5-10 µL/min).
-
Monitor the mass spectrometer signal for the Anastrozole dimer impurity. The signal should stabilize to a constant baseline.
-
-
Injection and Data Acquisition:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
Acquire data in profile mode, monitoring the signal for the Anastrozole dimer impurity throughout the entire chromatographic run.
-
-
Data Analysis:
-
Examine the resulting chromatogram. Any dips or decreases in the baseline signal indicate regions of ion suppression.
-
Correlate the retention times of these suppression regions with the retention time of your Anastrozole dimer impurity in a standard injection. If the retention time of your impurity coincides with a region of ion suppression, it is likely that its signal is being negatively affected.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Validation & Comparative
Validation of HPLC Methods for Anastrozole Impurities: A Comparative Guide Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of impurities in Anastrozole, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective is to offer a comparative analysis of different methodologies, supported by experimental data, to aid in the selection and implementation of a suitable stability-indicating assay for Anastrozole and its related substances.
Comparative Analysis of Validated HPLC Methods
The determination of impurities in active pharmaceutical ingredients (APIs) like Anastrozole is a critical aspect of quality control in the pharmaceutical industry. A variety of reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. Below is a summary of key performance characteristics from several published methods, demonstrating their suitability for quantifying Anastrozole and its impurities.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | ICH Guideline |
| Column | Hichrom RPB, (250 x 4.6) mm, 5 µm[5] | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm[6] | WELCHROM C18 (4.6 X 250mm, 5µm)[7] | Azilent C18 (150mm x 4.6mm, 5μm)[8] | N/A |
| Mobile Phase | Gradient: A: 0.01M KH2PO4 (pH 2.5), B: Methanol:Acetonitrile (70:30)[5] | Gradient: A: Water, B: Acetonitrile[6] | Isocratic: 10mM Phosphate Buffer (pH 3.0):Acetonitrile (50:50 v/v)[7] | Isocratic: 0.01N KH2PO4:Acetonitrile (60:40)[8] | N/A |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] | 1.0 mL/min[7] | 1.0 mL/min[8] | N/A |
| Detection (UV) | 215 nm[5] | 215 nm[6] | 215 nm[7] | 215 nm[8] | N/A |
| Retention Time (Anastrozole) | 3.461 min[9] | ~6.5 min[10] | 6.143 min[7] | 2.248 min[8] | N/A |
| Linearity Range (Anastrozole) | 0-140 µg/ml[9] | LOQ to 0.600 µg/ml (for impurities)[6] | 2-10 µg/mL[7] | 25% to 150% of test concentration[11] | Correlation coefficient >0.99 |
| Correlation Coefficient (r²) | 0.999[9] | N/A | 0.999[7] | 0.999[11] | >0.99 |
| LOD | 0.16 µg/ml[12] | 0.03-0.06 µg/ml (for impurities)[6] | N/A | 0.086 µg/ml[8] | Signal-to-noise ratio of 3:1 |
| LOQ | 1.64 µg/ml[12] | 0.03-0.06 µg/ml (for impurities)[6] | N/A | 0.261 µg/ml[8] | Signal-to-noise ratio of 10:1 |
| Accuracy (% Recovery) | 98-102%[9] | N/A | 99.84 - 100.2%[7] | 100.26%[8] | Typically 98-102% |
| Precision (%RSD) | <2%[9] | N/A | Intra-day: 0.2221, Inter-day: 0.3583[7] | Repeatability: 0.5, Intermediate: 0.6[8] | <2% for repeatability |
Experimental Protocols
The validation of an analytical method is essential to ensure its suitability for the intended purpose.[2] The following are detailed experimental protocols for key validation parameters as per ICH Q2(R1) guidelines.[4]
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis.[12]
Procedure:
-
Prepare a standard solution of Anastrozole at the working concentration.
-
Inject the standard solution six times into the HPLC system.
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor): Should be ≤ 2.0.
-
Theoretical plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.
-
Specificity and Forced Degradation
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4][12]
Procedure:
-
Blank and Placebo Analysis: Inject a blank (mobile phase) and a placebo solution to ensure no interference at the retention time of Anastrozole and its known impurities.
-
Forced Degradation Studies: Subject the Anastrozole drug substance to various stress conditions to induce degradation.[5] The conditions typically include:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 24 hours.
-
-
Analyze the stressed samples by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the Anastrozole peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the Anastrozole peak.[6]
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.[7]
Procedure:
-
Prepare a series of at least five solutions of Anastrozole and its impurities at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected concentration.[11]
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be > 0.99.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[7]
Procedure:
-
Prepare samples by spiking a placebo with known amounts of Anastrozole and its impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[12]
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each level. The recovery should typically be within 98-102%.[12]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results. The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]
Procedure: These are typically determined based on the signal-to-noise ratio:
-
LOD: A signal-to-noise ratio of 3:1.
-
LOQ: A signal-to-noise ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[7]
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic phase).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Analyze the system suitability parameters and the assay results for each variation. The results should remain within the acceptance criteria.
Visualizations
The following diagrams illustrate the workflow for the validation of an HPLC method for Anastrozole impurities and the logical relationship between the different validation parameters as stipulated by ICH guidelines.
Caption: HPLC Method Validation Workflow for Anastrozole Impurities.
Caption: Relationship between Analytical Procedure and Validation Parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ajphr.com [ajphr.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. New validated RP-HPLC method for anastrozole in bulk and tablets. [wisdomlib.org]
- 12. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Anastrozole Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the specific and selective determination of the Anastrozole dimer, a critical process-related impurity in the manufacturing of the active pharmaceutical ingredient (API), Anastrozole. The accurate quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes analytical workflows to aid in the selection and implementation of the most suitable analytical method.
Introduction to Anastrozole and its Dimer Impurity
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. During its synthesis, various impurities can be formed, including the Anastrozole dimer. The chemical name for the Anastrozole dimer is 2,3-Bis[3-(1-cyano-1-methylethyl)-5-(1H,1,2,4-triazole-1-ylmethyl)phenyl]-2-methylpropionitrile, and it is also officially recognized as Anastrozole EP Impurity B and Anastrozole USP Related Compound C.[1] Given its potential to impact the safety and efficacy of the drug, regulatory bodies require strict control over its levels in the final API. This necessitates the use of highly specific and selective analytical methods capable of accurately quantifying the dimer in the presence of Anastrozole and other related substances.
Analytical Methodologies: A Comparative Overview
The primary analytical techniques for the determination of Anastrozole and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reversed-phase HPLC with UV detection is the most common method for routine quality control of Anastrozole and its impurities. The specificity of this method relies on the chromatographic separation of the dimer from Anastrozole and other related compounds.
Key Performance Characteristics:
-
Specificity: Achieved through the optimization of chromatographic conditions to ensure baseline separation of the Anastrozole dimer from the main peak and other impurities. Forced degradation studies are essential to demonstrate that the method can separate the dimer from potential degradation products formed under stress conditions such as acid, base, oxidation, heat, and light.[2][3]
-
Selectivity: While HPLC-UV is highly selective, co-elution with other impurities having similar retention times can be a challenge. Peak purity analysis using a photodiode array (PDA) detector is often employed to assess the homogeneity of the chromatographic peak corresponding to the dimer.[2]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. The use of smaller particle size columns (sub-2 µm) results in sharper peaks and better separation efficiency, which is particularly beneficial for resolving closely related impurities like the Anastrozole dimer.
Key Performance Characteristics:
-
Enhanced Resolution: UPLC provides superior resolving power, enabling better separation of the Anastrozole dimer from other closely eluting impurities.
-
Faster Analysis Times: The higher efficiency of UPLC allows for shorter run times, increasing sample throughput.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the most demanding applications requiring the highest level of specificity and sensitivity, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer.
Key Performance Characteristics:
-
Unsurpassed Specificity: By monitoring specific precursor-to-product ion transitions for the Anastrozole dimer, LC-MS/MS can unequivocally identify and quantify the impurity, even in the presence of co-eluting substances.
-
High Sensitivity: LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), making them ideal for the analysis of trace-level impurities.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for the analysis of Anastrozole and its related compounds. While specific data for the Anastrozole dimer is not always detailed in the literature, the presented data for other impurities can serve as a reference for expected method performance.
Table 1: HPLC Method Parameters for Anastrozole and Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[2] | Hichrom RPB (250 x 4.6) mm, 5 µm[4] | Welchrom C18 (250mm X 4.6mm, 5µm)[5] |
| Mobile Phase A | Water[2] | 0.01M Potassium di-hydrogen orthophosphate, pH 2.5[4] | 10mM Phosphate buffer (pH 3.0)[5] |
| Mobile Phase B | Acetonitrile[2] | Methanol and Acetonitrile (70:30 v/v)[4] | Acetonitrile[5] |
| Gradient/Isocratic | Gradient[2] | Gradient[4] | Isocratic (50:50 v/v)[5] |
| Flow Rate | 1.0 mL/min[2] | Not Specified | 1.0 mL/min[5] |
| Detection Wavelength | 215 nm[2] | 215 nm[4] | 215 nm[5] |
| Run Time | Not Specified | 60 min[4] | 12 min[5] |
Table 2: Validation Parameters for Anastrozole and Related Compounds by HPLC
| Parameter | Method 1 (Related Compounds)[2] | Method 3 (Anastrozole)[5] |
| Linearity Range | LOQ to 0.600 µg/mL | 2-10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.999 |
| LOD | Not Specified | Not Specified |
| LOQ (µg/mL) | RC-A: 0.05, RC-B: 0.03, RC-C: 0.03, RC-D: 0.06, RC-E: 0.06 | Not Specified |
| Accuracy (% Recovery) | Not Specified | 99.84 - 100.2% |
| Precision (%RSD) | Not Specified | 0.3583 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Anastrozole and Impurities[2]
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Time-dependent gradient (specifics not detailed in the abstract)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Column Temperature: Ambient
Forced Degradation Study: Anastrozole was subjected to stress conditions including thermal, hydrolysis (acidic and basic), humidity, photolysis, and oxidation as per ICH guidelines. The study revealed that the drug was stable under all conditions except for oxidation.
Protocol 2: LC-MS/MS Method for Characterization of Degradation Products[3]
Chromatographic Conditions:
-
Column: Oyster ODS-3 (100 mm × 4.6 mm, 3.0 μm)
-
Mobile Phase: Isocratic mixture of 10 mM ammonium formate and acetonitrile (60:40, v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 215 nm, followed by MS/MS detection.
Forced Degradation Study: Anastrozole was subjected to thermal, photolytic, oxidative, and base stress conditions. Degradation was observed under basic and slightly oxidative conditions. The degradation products were well-resolved from the main peak.
Visualizing Analytical Workflows
HPLC-UV Method Workflow for Anastrozole Dimer Analysis
Caption: Workflow for the analysis of Anastrozole dimer by HPLC-UV.
Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies of Anastrozole.
Conclusion
The selection of an appropriate analytical method for the determination of the Anastrozole dimer is critical for ensuring the quality and safety of Anastrozole drug products. While HPLC-UV methods are suitable for routine quality control, UPLC offers improved resolution and speed. For the highest level of specificity and sensitivity, particularly for trace-level analysis or in complex matrices, LC-MS/MS is the recommended technique. The choice of method should be based on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols and data serve as a valuable resource for researchers and analysts in the pharmaceutical industry.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Quantification of Anastrozole Impurities: Linearity, Accuracy, and Precision
In the development and manufacturing of pharmaceuticals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For Anastrozole, a non-steroidal aromatase inhibitor, rigorous analytical testing is required to quantify any impurities. This guide provides a comparative overview of the linearity, accuracy, and precision of various validated analytical methods, primarily focusing on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used technique for this purpose. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methodologies.
The validation of these analytical methods is performed in accordance with the International Conference on Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure a method is suitable for its intended purpose.[1][2] These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3]
Quantitative Performance of Analytical Methods
The following tables summarize the performance characteristics of several validated RP-HPLC methods for the quantification of Anastrozole and its impurities.
Table 1: Linearity Data for Anastrozole Quantification
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Method 1 | 2-10 | 0.999 | [4][5] |
| Method 2 | 0-140 | 0.999 | [6] |
| Method 3 | 12-28 | 0.9995 | [7] |
| Method 4 | 25% to 150% of test concentration | 0.999 | [8][9] |
| Method 5 | 30-70 | 0.999 | [3] |
Table 2: Accuracy Data for Anastrozole Quantification
| Method | Accuracy (% Recovery) | Concentration Levels Tested | Reference |
| Method 1 | 99.84 - 100.2 | 50%, 100%, 150% | [4][5] |
| Method 2 | 98 - 102 | 30, 50, 70 µg/mL | [6] |
| Method 3 | Not explicitly stated, but described as "good percentage recovery" | Not specified | [7] |
| Method 4 | 100.26 | 50%, 100%, 150% | [8] |
| Method 5 | 100.242 - 101.554 | 80%, 100%, 120% | [3] |
Table 3: Precision Data for Anastrozole Quantification
| Method | Repeatability (%RSD) | Intermediate Precision (%RSD) | Reference |
| Method 1 | < 2% | < 2% | [4] |
| Method 2 | Not explicitly stated | Not explicitly stated | [6] |
| Method 3 | Not explicitly stated | Not explicitly stated | [7] |
| Method 4 | 0.5 | 0.6 | [8][10] |
| Method 5 | 0.4 | Not explicitly stated | [3] |
Experimental Protocols
The following are detailed methodologies for the RP-HPLC-based quantification of Anastrozole and its impurities, synthesized from various validated methods.
Method 1: Isocratic RP-HPLC
-
Instrumentation : Shimadzu LC-20AT Prominence Liquid Chromatograph with a UV-Vis detector.[4]
-
Column : Welchrom C18 Column (4.6 x 250mm, 5µm).[4]
-
Mobile Phase : A 50:50 v/v mixture of 10mM Phosphate buffer (pH 3.0, adjusted with triethylamine) and acetonitrile.[4]
-
Column Temperature : 30°C.[8]
-
Sample Preparation : A stock solution of Anastrozole is prepared by dissolving the standard in the mobile phase. Working solutions are then prepared by diluting the stock solution to the desired concentrations within the linearity range. For tablet dosage forms, a number of tablets are weighed, crushed, and a portion of the powder equivalent to a single dose is dissolved in the mobile phase, filtered, and then diluted.[4][8]
Method 2: Gradient RP-HPLC for Impurity Profiling
-
Instrumentation : A gradient HPLC system with a UV detector.
-
Column : Hichrom RPB, (250 × 4.6) mm, 5 µm.[6]
-
Mobile Phase A : 0.01M Potassium di-hydrogen orthophosphate, with pH adjusted to 2.5 using orthophosphoric acid.[6]
-
Mobile Phase B : A 70:30 v/v mixture of methanol and acetonitrile.[6]
-
Gradient Program : A gradient elution is employed to separate the impurities from the main Anastrozole peak. The specific gradient program is optimized based on the impurity profile.
-
Flow Rate : 1.0 mL/min.[6]
-
Detection Wavelength : 215 nm.[6]
-
Run Time : 60 minutes.[6]
-
Forced Degradation Studies : To demonstrate the stability-indicating capability of the method, Anastrozole is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[6][11]
Methodology and Validation Visualization
The following diagrams illustrate the typical workflow for quantifying Anastrozole impurities and the logical relationship between key validation parameters.
Caption: Experimental workflow for Anastrozole impurity quantification.
Caption: Relationship between linearity, accuracy, and precision.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ijprajournal.com [ijprajournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validated Rp-Hplc Method Development And Validation For The Estimation Of Anti-Neoplastic Agent Anastrozole In Pure Form And Marketed Pharmaceutical Tablet Dosage Form | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 8. ajphr.com [ajphr.com]
- 9. New validated RP-HPLC method for anastrozole in bulk and tablets. [wisdomlib.org]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. ema.europa.eu [ema.europa.eu]
Limit of detection (LOD) and quantification (LOQ) for Didestriazole Anastrozole Dimer Impurity
Understanding Anastrozole Dimer Impurity
Anastrozole Dimer Impurity, identified as a process-related impurity in the synthesis of Anastrozole, is chemically known as (2RS)-2,3-Bis[3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[1]. Its control is crucial to ensure the quality and safety of the final drug product. The CAS number for this impurity is 1216898-82-6[1][2][3][4].
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of Anastrozole and its impurities due to its high resolution, sensitivity, and accuracy[5][6][7][8][9][10].
| Parameter | Method 1 (Isocratic RP-HPLC) | Method 2 (Gradient RP-HPLC) |
| Column | Welchrom C18 (250mm x 4.6mm, 5µm)[6][8] | Hichrom RPB (250 x 4.6) mm, 5 µm[5] |
| Mobile Phase | 10mM Phosphate buffer (pH 3.0 with triethylamine) : Acetonitrile (50:50 v/v)[6][8] | A: 0.01M Potassium di-hydrogen orthophosphate (pH 2.5) B: Methanol:Acetonitrile (70:30 v/v)[5] |
| Flow Rate | 1.0 mL/min[6][8] | 1.0 mL/min |
| Detection | UV at 215 nm[6][8] | UV at 215nm[5] |
| Run Time | 12 min[6] | 60 min[5] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
While specific LOD and LOQ values for Didestriazole Anastrozole Dimer Impurity were not found in the reviewed literature, validated HPLC methods for the active pharmaceutical ingredient (API), Anastrozole, provide a benchmark for sensitivity.
| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Anastrozole | RP-HPLC | 0.157 | 0.476 | [6] |
| Anastrozole | RP-HPLC | 0.086 | 0.261 | [9] |
| Anastrozole | RP-HPLC | 0.16 | 1.64 | [10] |
It is important to note that the LOD and LOQ for a specific impurity may differ from that of the API and must be determined during method validation.
Experimental Protocols
A generalized experimental protocol for the determination of Anastrozole and its impurities using RP-HPLC is as follows:
1. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as specified in the chosen method (e.g., a mixture of phosphate buffer and acetonitrile)[6][8]. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh a known amount of Anastrozole reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations[6].
-
Sample Solution: Accurately weigh the sample containing Anastrozole and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution before injection[9].
2. Chromatographic Conditions:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate, column temperature, and detector wavelength as per the validated method[9].
3. Data Acquisition and Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks based on their retention times.
-
Calculate the amount of impurity in the sample by comparing the peak area of the impurity with the peak area of the reference standard.
4. Determination of LOD and LOQ:
-
Based on Signal-to-Noise Ratio: Sequentially inject solutions of a known low concentration of the analyte. The LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of at least 10:1.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a calibration curve using a series of low-concentration standards. The LOD and LOQ are calculated using the formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)[6]
-
Visualizing the Workflow
The following diagrams illustrate the typical workflow for HPLC analysis and the determination of LOD and LOQ.
References
- 1. Anastrozole EP impurity B | 1216898-82-6 [chemicea.com]
- 2. Anastrozole EP Impurity B - SRIRAMCHEM [sriramchem.com]
- 3. allmpus.com [allmpus.com]
- 4. anasynlab.com [anasynlab.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. ajphr.com [ajphr.com]
- 10. ijprajournal.com [ijprajournal.com]
A Comparative Analysis of Anastrozole Dimer and Other Process Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Anastrozole dimer against other process-related impurities of Anastrozole, a potent aromatase inhibitor. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document summarizes key physicochemical properties, analytical methodologies for detection and characterization, and potential formation pathways of the most common impurities, with a focus on the Anastrozole dimer.
Introduction to Anastrozole and its Impurities
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] During its synthesis and storage, various process-related impurities and degradation products can form. These impurities must be identified, quantified, and controlled to meet stringent regulatory requirements. Among these, the Anastrozole dimer has been identified as a significant process impurity. This guide compares the Anastrozole dimer with other known impurities, providing a valuable resource for researchers and professionals in pharmaceutical development and quality control.
Physicochemical Properties of Anastrozole and Its Impurities
The following table summarizes the key physicochemical properties of Anastrozole, the Anastrozole dimer, and other significant process-related impurities. This data is essential for developing analytical methods for their separation and identification.
| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Anastrozole | - | C₁₇H₁₉N₅ | 293.37 | 120511-73-1 |
| Anastrozole Dimer | Anastrozole Impurity B (EP), Anastrozole Related Compound C (USP) | C₃₀H₃₁N₉ | 517.63 | 1216898-82-6[2] |
| Impurity I | 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₇H₁₉N₅ | 293.37 | 120511-92-4 |
| Impurity II | 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₅H₁₈N₂ | 226.32 | 120511-72-0 |
| Impurity III | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₅H₁₇BrN₂ | 305.21 | 120511-84-4 |
| Diacid Impurity | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid) | C₁₇H₂₁N₃O₄ | 343.37 | 1338800-81-9 |
| Monoacid Impurity | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoic acid | C₁₇H₂₀N₄O₂ | 312.37 | 1338800-82-0[2] |
Formation Pathways of Anastrozole Impurities
The formation of process-related impurities in Anastrozole is often linked to the synthetic route employed. The following diagram illustrates a simplified potential pathway for the formation of Anastrozole and some of its key impurities.
References
Cross-Validation of Analytical Techniques for Anastrozole Impurity Profiling: A Comparative Guide
Anastrozole, a non-steroidal aromatase inhibitor, is a critical medication in the treatment of hormone receptor-positive breast cancer. Ensuring its purity and identifying potential impurities is paramount for drug safety and efficacy. This guide provides a comparative analysis of two primary analytical techniques used for Anastrozole impurity profiling: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Impurity profiling is a crucial aspect of pharmaceutical development and quality control, aimed at the detection, identification, and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over these impurities.
This comparison is based on data from forced degradation studies, which involve subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The ability of an analytical method to separate and quantify these impurities in the presence of the main drug substance is a measure of its stability-indicating capability.
Comparative Data of Analytical Techniques
The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes the quantitative performance of a validated stability-indicating HPLC method for the determination of Anastrozole and its related compounds. This data provides a baseline for understanding the capabilities of a well-established chromatographic technique.
| Parameter | Anastrozole | Impurity A (RC-A) | Impurity B (RC-B) | Impurity C (RC-C) | Impurity D (RC-D) | Impurity E (RC-E) |
| Limit of Detection (LOD) (µg/mL) | 0.16 | - | - | - | - | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.06 | 0.05 | 0.03 | 0.03 | 0.06 | 0.06 |
| Linearity Range (µg/mL) | 2-10 | LOQ - 0.600 | LOQ - 0.600 | LOQ - 0.600 | LOQ - 0.600 | LOQ - 0.600 |
| Correlation Coefficient (r²) | 0.999 | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| Recovery (%) | 99.84 - 100.2 | - | - | - | - | - |
Data compiled from multiple sources.[1][2][3]
While HPLC-UV is a robust technique for quantification, LC-MS/MS offers superior capabilities for the identification and structural elucidation of unknown impurities due to its ability to provide molecular weight and fragmentation information.[4][5] Forced degradation studies often employ both techniques in a complementary manner.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for HPLC-UV and LC-MS/MS analysis of Anastrozole and its impurities.
1. Stability-Indicating RP-HPLC Method
This method is designed for the separation and quantification of Anastrozole and its potential impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: A gradient mixture of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).[1]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.[3]
-
Sample Preparation: Anastrozole tablets are subjected to forced degradation under conditions of thermal stress, hydrolysis (acidic and basic), humidity, photolysis, and oxidation.[1][2] For instance, for acid hydrolysis, a solution of Anastrozole is treated with 0.1N HCl and heated, then neutralized before injection.[2]
2. LC-MS/MS Method for Impurity Identification
This method is employed for the characterization of impurities, particularly the degradation products generated during forced degradation studies.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem Mass Spectrometer (MS/MS).
-
Chromatographic Conditions: The same HPLC method as described above can be extended to LC-MS/MS studies to facilitate the identification of the separated impurities.[1]
-
Mass Spectrometer: An API 2000 Mass Spectrometer with a turbo ion spray interface has been used.[6]
-
Ionization Mode: Positive ionization mode is typically used for Anastrozole and its related compounds.[6]
-
Data Analysis: The mass spectra and fragmentation patterns of the impurities are analyzed to determine their molecular weights and elucidate their structures.[4][7]
Workflow for Anastrozole Impurity Profiling
The following diagram illustrates the logical workflow for the comprehensive impurity profiling of Anastrozole, from initial sample treatment to the final characterization and quantification of impurities.
Conclusion
The cross-validation of analytical techniques is essential for a comprehensive understanding of the impurity profile of Anastrozole. While RP-HPLC with UV detection serves as a reliable and validated method for the routine quantification of known impurities, LC-MS/MS is an indispensable tool for the identification and structural elucidation of novel process-related impurities and degradation products. The synergistic use of these two techniques, particularly in the context of forced degradation studies, ensures the development of a robust, stability-indicating analytical methodology that meets stringent regulatory requirements and guarantees the quality and safety of the final drug product.
References
- 1. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating Assay Methods for Anastrozole
For Researchers, Scientists, and Drug Development Professionals
Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Ensuring its stability throughout its shelf life is critical for maintaining therapeutic efficacy and safety. This guide provides a comparative overview of validated stability-indicating assay methods for Anastrozole, with a focus on experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their needs.
The primary analytical technique for Anastrozole stability testing is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), owing to its specificity, sensitivity, and ability to separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[1][2][3][4] This guide will delve into various validated RP-HPLC methods, presenting their key performance parameters in a comparative format.
Comparative Analysis of Validated RP-HPLC Methods
The following tables summarize the validation parameters of different stability-indicating RP-HPLC methods developed for the quantification of Anastrozole. These parameters are crucial for assessing the reliability, accuracy, and sensitivity of a method.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 12-28[1] | 0-140[5] | 2-10[4] | 10-20[6] |
| Correlation Coefficient (r²) | 0.9995[1] | 0.999[5] | 0.999[4] | 0.9935[6] |
| Accuracy (% Recovery) | Not specified | 98-102%[5] | 99.84-100.2%[4] | 97.31 ± 2.2%[6] |
| Precision (%RSD) | Not specified | < 2%[5] | 0.3583[4] | < 2%[6] |
| Limit of Detection (LOD) (µg/mL) | 5.004[1] | 0.16[5] | Not specified | 0.351[6] |
| Limit of Quantitation (LOQ) (µg/mL) | 15.164[1] | 1.64[5] | Not specified | 1.053[6] |
| Chromatographic Conditions | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[1] | Not specified | Welchrom C18 (250x4.6mm, 5µm)[4] | Gracesmart RP18 (100x4.6mm, 5µ)[6] |
| Mobile Phase | Methanol: Phosphate buffer (0.02M, pH 3.6) (45:55 v/v)[1] | Acetonitrile: Phosphate buffer (pH 3.0) (75:25 v/v)[5] | 10mM Phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v)[4] | Buffer (pH 6.0): Acetonitrile (1:1 v/v)[6] |
| Flow Rate (mL/min) | 1.0[1] | 1.0[5] | 1.0[4] | 1.0[6] |
| Detection Wavelength (nm) | 255[1] | 241[5] | 215[4] | 215[6] |
| Retention Time (min) | Not specified | 3.461[5] | 6.143[4] | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for forced degradation studies, a critical component of a stability-indicating assay.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the analytical method by exposing the drug substance to various stress conditions to induce degradation. The typical stress conditions for Anastrozole include acid and base hydrolysis, oxidation, thermal, and photolytic stress.[3][5][7]
1. Acid Hydrolysis:
-
Prepare a stock solution of Anastrozole in a suitable solvent (e.g., methanol).
-
Add 0.1N Hydrochloric Acid (HCl) to the stock solution.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Neutralize the solution with an equivalent amount of 0.1N Sodium Hydroxide (NaOH).
-
Dilute the solution to a suitable concentration and analyze by the validated HPLC method.
2. Base Hydrolysis:
-
Prepare a stock solution of Anastrozole.
-
Add 0.1N Sodium Hydroxide (NaOH) to the stock solution.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Neutralize the solution with an equivalent amount of 0.1N Hydrochloric Acid (HCl).
-
Dilute the solution to a suitable concentration and analyze. Anastrozole has been found to be unstable in alkaline conditions.[8][9][10]
3. Oxidative Degradation:
-
Prepare a stock solution of Anastrozole.
-
Add 3% Hydrogen Peroxide (H₂O₂) to the stock solution.
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).[5]
-
Dilute the solution to a suitable concentration and analyze. The drug has been found to be stable under oxidative stress in some studies, while others have observed degradation.[3][7]
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat in a hot air oven at a high temperature (e.g., 50°C) for a prolonged period (e.g., 24 hours).[5]
-
Alternatively, heat a solution of Anastrozole.
-
After the stress period, allow the sample to cool to room temperature.
-
Prepare a solution of a suitable concentration and analyze. Anastrozole is generally found to be stable under thermal stress.[5]
5. Photolytic Degradation:
-
Expose a solution of Anastrozole to UV light (e.g., at 254 nm) in a photostability chamber for a defined period (e.g., 24 hours).[5]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating assay method, as per the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for the development and validation of a stability-indicating assay method.
This comprehensive guide provides a solid foundation for researchers and scientists working with Anastrozole. By understanding the comparative performance of different analytical methods and adhering to detailed experimental protocols, drug development professionals can ensure the quality, safety, and efficacy of Anastrozole formulations.
References
- 1. frontierjournals.org [frontierjournals.org]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
A Comparative Analysis of Didestriazole Anastrozole Dimer Impurity and Known Anastrozole Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the process-related Didestriazole Anastrozole Dimer Impurity and the known degradation products of the non-steroidal aromatase inhibitor, Anastrozole. The information presented herein is crucial for impurity profiling, stability studies, and the development of robust analytical methods in the pharmaceutical industry.
Introduction to Anastrozole and Its Impurities
Anastrozole is a potent and selective inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. It is widely used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities in Anastrozole can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance under various environmental conditions (degradation products).
This guide focuses on a specific process-related impurity, the Didestriazole Anastrozole Dimer, and compares it with the primary degradation products identified during forced degradation studies.
Chemical Structures
Below are the chemical structures of Anastrozole, the this compound, and its principal degradation products.
Anastrozole
-
IUPAC Name: 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
-
Molecular Formula: C₁₇H₁₉N₅
-
Molecular Weight: 293.37 g/mol
This compound
-
IUPAC Name: 2,3-Bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile
-
Molecular Formula: C₂₆H₂₉N₃
-
Molecular Weight: 383.54 g/mol
Anastrozole Degradation Products
-
Monoacid Degradation Product: 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoic acid
-
Diacid Degradation Product: 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid)
Comparative Data
The following table summarizes the key characteristics of the this compound and the known degradation products of Anastrozole. This data is compiled from various analytical studies.
| Characteristic | This compound | Monoacid Degradation Product | Diacid Degradation Product |
| Type of Impurity | Process-Related | Degradation Product | Degradation Product |
| Formation Condition | Byproduct of synthesis | Hydrolysis (primarily basic conditions), Oxidation | Hydrolysis (primarily basic conditions) |
| Molecular Formula | C₂₆H₂₉N₃ | C₁₇H₂₀N₄O₂ | C₁₇H₂₁N₃O₄ |
| Molecular Weight ( g/mol ) | 383.54 | 312.36 | 331.35 |
| Key Structural Difference from Anastrozole | Dimeric structure lacking the triazole rings | One nitrile group hydrolyzed to a carboxylic acid | Both nitrile groups hydrolyzed to carboxylic acids |
Experimental Protocols
The characterization and quantification of Anastrozole and its impurities are predominantly performed using stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, often coupled with mass spectrometry (MS).
Representative Stability-Indicating RP-HPLC Method
This method is designed to separate Anastrozole from its potential degradation products and other impurities.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Program: A time-dependent gradient program is employed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 215 nm[1]
-
Column Temperature: Ambient
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. Anastrozole has been found to be stable under thermal, photolytic, and humid conditions but shows degradation under oxidative and hydrolytic (basic) conditions.[1][2]
-
Acid Hydrolysis: 0.1 N HCl at 80°C.
-
Base Hydrolysis: 0.1 N NaOH at 80°C. This condition leads to the formation of the monoacid and diacid degradation products.[2]
-
Oxidative Degradation: 30% H₂O₂ at room temperature. Anastrozole shows slight degradation under oxidative conditions.[2]
-
Thermal Degradation: 105°C for an extended period.
-
Photolytic Degradation: Exposure to UV light.
Visualizations
Anastrozole Impurity Formation Pathways
The following diagram illustrates the distinct origins of the this compound as a process-related impurity during synthesis, and the formation of degradation products through hydrolytic and oxidative pathways.
Caption: Formation pathways of process-related and degradation impurities of Anastrozole.
Experimental Workflow for Impurity Profiling
This diagram outlines the typical workflow for the identification and characterization of Anastrozole impurities.
References
Navigating the Labyrinth of Anastrozole Impurity Analysis: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Anastrozole is paramount. This guide provides a comparative overview of published analytical methodologies for the detection and quantification of Anastrozole impurities, drawing on experimental data from various research laboratories. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes and contrasts the performance of various validated methods to aid in the selection and implementation of robust analytical protocols.
The accurate identification and quantification of impurities in Anastrozole, a potent aromatase inhibitor used in the treatment of breast cancer, is critical for regulatory compliance and patient safety. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. This guide summarizes key performance data from several validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to provide a baseline for laboratory practices.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance characteristics of various analytical methods for Anastrozole and its related compounds as reported in the scientific literature. These parameters are crucial for evaluating the suitability of a method for its intended purpose, such as routine quality control or stability testing.
Table 1: Linearity and Range of Analytical Methods for Anastrozole and Related Compounds
| Compound | Method | Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Anastrozole | RP-HPLC | 0 - 140 | 0.999 | [1] |
| Anastrozole | RP-HPLC | 30 - 70 | Not Specified | [1] |
| Anastrozole Related Compound-A (RC-A) | RP-HPLC | LOQ - 0.600 | Not Specified | [2] |
| Anastrozole Related Compound-B (RC-B) | RP-HPLC | LOQ - 0.600 | Not Specified | [2] |
| Anastrozole Related Compound-C (RC-C) | RP-HPLC | LOQ - 0.600 | Not Specified | [2] |
| Anastrozole Related Compound-D (RC-D) | RP-HPLC | LOQ - 0.600 | Not Specified | [2] |
| Anastrozole Related Compound-E (RC-E) | RP-HPLC | LOQ - 0.600 | Not Specified | [2] |
| Androstanolone Impurities (A-F) | HPLC | Not Specified | > 0.99 |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Anastrozole and its Impurities
| Compound | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Anastrozole | RP-HPLC | 0.16 | 1.64 | [3] |
| Anastrozole Related Compound-A (RC-A) | RP-HPLC | Not Specified | 0.05 | [2] |
| Anastrozole Related Compound-B (RC-B) | RP-HPLC | Not Specified | 0.03 | [2] |
| Anastrozole Related Compound-C (RC-C) | RP-HPLC | Not Specified | 0.03 | [2] |
| Anastrozole Related Compound-D (RC-D) | RP-HPLC | Not Specified | 0.06 | [2] |
| Anastrozole Related Compound-E (RC-E) | RP-HPLC | Not Specified | 0.06 | [2] |
| Anastrozole | RP-HPLC | Not Specified | 0.06 | [2] |
| Androstanolone Impurities (A-F) | HPLC | 0.0002-0.003% | 0.003%-0.013% |
Table 3: Accuracy (Recovery) Studies for Anastrozole Analysis
| Concentration Spiked | Recovery (%) | Acceptance Criteria (%) | Reference |
| 80% | 101.433 | 98 - 102 | [3] |
| 100% | 101.554 | 98 - 102 | [3] |
| 120% | 100.242 | 98 - 102 | [3] |
| 50%, 100%, 150% | 99.84 - 100.2 | 99 - 101 | [4] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results across different laboratories. Below are summaries of key experimental protocols for Anastrozole impurity analysis as described in the cited literature.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Impurity Profiling[1][6]
-
Column: Hichrom RPB, (250 × 4.6) mm, 5 µm.[5]
-
Mobile Phase A: 0.01M Potassium di-hydrogen orthophosphate, pH adjusted to 2.5 with ortho phosphoric acid.[1][5]
-
Mobile Phase B: Methanol and Acetonitrile (70:30 v/v).[1][5]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[5]
-
Run Time: 60 min.[5]
Isocratic RP-HPLC Method for Anastrozole in Bulk and Tablet Forms[1][4]
-
Column: Waters Symmetry ODS C18 RP Column (250mm x 4.6mm, 5µm).[1]
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.0) (75:25 v/v).[1][3]
-
Retention Time of Anastrozole: Approximately 3.461 minutes.[1]
LC-MS/MS for Forced Decomposition Studies[2]
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm i.d., 5 µm.[2]
-
Mobile Phase A: Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Time-dependent gradient program.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV at 215 nm, followed by MS/MS analysis.[2]
Forced degradation studies are crucial for developing stability-indicating methods. Anastrozole has been found to be stable under thermal, hydrolytic, humidity, and photolytic stress conditions, but degradation was observed under oxidative conditions.[2]
Visualization of Workflows and Relationships
To better illustrate the processes involved in Anastrozole impurity analysis, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for Anastrozole Impurity Analysis.
Caption: Logical Classification of Anastrozole Impurities.
Conclusion
The presented data, compiled from various scientific publications, offers a valuable resource for laboratories involved in the quality control of Anastrozole. While the performance characteristics of the different HPLC methods are broadly comparable, the choice of a specific method should be guided by the intended application, the specific impurities of interest, and the available instrumentation. The development and validation of a stability-indicating method, such as those employing forced degradation studies, is crucial for ensuring the quality of Anastrozole throughout its shelf life. The provided workflows and classifications aim to standardize the approach to impurity analysis and facilitate a deeper understanding of the potential sources and types of impurities. It is recommended that individual laboratories perform their own method verification or validation to ensure the chosen method is fit for its intended use within their specific operational context.
References
- 1. researchgate.net [researchgate.net]
- 2. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Justification of Acceptance Criteria for Didestriazole Anastrozole Dimer Impurity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and justification for the acceptance criteria of Didestriazole Anastrozole Dimer Impurity, a known process-related impurity in the synthesis of the aromatase inhibitor, Anastrozole. The acceptance criteria are established based on regulatory guidelines, analytical detectability, and a risk-based assessment in the absence of extensive public data on the impurity's specific pharmacological and toxicological profile.
Chemical Identity and Formation
Anastrozole is a potent and selective non-steroidal aromatase inhibitor. Its chemical name is α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile.
This compound , also known as Anastrozole Impurity A, Anastrozole Dimer (USP), or Anastrozole EP Impurity B, is a process-related impurity formed during the synthesis of Anastrozole. While the precise, detailed mechanism of its formation is not extensively published, it is understood to be a dimerization by-product.
Chemical Structures:
Pharmacological Context: Mechanism of Action
Anastrozole's therapeutic effect is derived from its ability to inhibit the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens. By blocking this pathway, Anastrozole significantly reduces circulating estrogen levels, which in turn inhibits the growth of hormone-receptor-positive breast cancers.
The pharmacological activity of the this compound is not well-characterized in publicly available literature. While some suppliers suggest potential anti-cancer properties, this is not substantiated by robust experimental data. In the absence of such data, the impurity must be treated as potentially harmful, and its levels strictly controlled.
Justification of Acceptance Criteria
The acceptance criteria for any impurity are based on a combination of factors including pharmacopoeial standards, batch data from the manufacturing process, and toxicological qualification.
Regulatory Framework
The primary guidance for the control of impurities comes from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances. These guidelines establish thresholds for reporting, identification, and qualification of impurities.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
For Anastrozole, with a typical daily dose of 1 mg, the relevant thresholds from the ">2 g/day " category are generally applied as a conservative approach.
Pharmacopoeial Standards
The European Pharmacopoeia (Ph. Eur.) monograph for Anastrozole provides specific limits for impurities. While the dimer impurity is not individually specified, it falls under the category of "unspecified impurities."
Table 2: Impurity Limits for Anastrozole Drug Substance (Ph. Eur.)
| Impurity | Acceptance Criterion |
| Each Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.2% |
The limit of ≤ 0.10% for any unspecified impurity is a critical benchmark. This level is aligned with the ICH identification threshold, implying that any impurity at or above this level should be identified.
Justification for the Proposed Acceptance Criterion
Based on the available regulatory guidance and pharmacopoeial standards, a justified acceptance criterion for this compound in the Anastrozole drug substance is not more than 0.10% .
Rationale:
-
Precautionary Principle: In the absence of specific toxicological and pharmacological data for the dimer impurity, its level should be controlled to a limit that is generally considered safe for unspecified impurities.
-
Alignment with Pharmacopoeia: The 0.10% limit is consistent with the European Pharmacopoeia's requirement for unspecified impurities in Anastrozole.
-
ICH Guidelines: This limit is in line with the ICH Q3A identification threshold for new drug substances. Controlling the impurity to this level ensures that it does not exceed the threshold where toxicological qualification would be required.
-
Process Capability: The manufacturing process for Anastrozole should be optimized to ensure that the level of the dimer impurity is consistently below this limit.
Analytical Control Strategy
The control of the this compound relies on a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Experimental Protocol: Reverse-Phase HPLC Method
The following is a representative HPLC method for the determination of Anastrozole and its impurities, based on published methods. This method should be validated for its intended use.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M Potassium di-hydrogen orthophosphate, pH 2.5) and an organic solvent (e.g., acetonitrile/methanol mixture) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Run Time | Sufficient to elute all impurities (e.g., 60 minutes) |
System Suitability: The method should be verified for its suitability before use, with parameters such as theoretical plates, tailing factor, and resolution between Anastrozole and the dimer impurity meeting predefined criteria.
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
The acceptance criterion of not more than 0.10% for this compound in Anastrozole drug substance is justified based on a conservative approach that prioritizes patient safety in the absence of specific toxicological data. This limit is in alignment with established pharmacopoeial standards and international regulatory guidelines.
Recommendations for Drug Development Professionals:
-
Process Optimization: The synthesis of Anastrozole should be carefully controlled to minimize the formation of the dimer impurity.
-
Routine Monitoring: A validated, stability-indicating HPLC method should be used for the routine monitoring of this impurity in batches of Anastrozole drug substance.
-
Further Investigation (if necessary): If the level of the dimer impurity consistently exceeds the 0.10% limit, further investigation, including isolation, characterization, and toxicological assessment, would be necessary to qualify a higher acceptance criterion.
-
Reference Standard: A qualified reference standard of the this compound is essential for accurate quantification.
By adhering to these principles and analytical controls, the quality and safety of Anastrozole can be assured.
Safety Operating Guide
Proper Disposal of Didestriazole Anastrozole Dimer Impurity: A Comprehensive Guide
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides essential safety and logistical guidance for the proper disposal of Didestriazole Anastrozole Dimer Impurity, a synthetic byproduct in the manufacturing of Anastrozole. Given the cytotoxic potential of Anastrozole and its related compounds, adherence to strict disposal protocols is imperative to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Prior to handling, personnel must be thoroughly trained in the management of cytotoxic and cytostatic materials. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Double-gloving with chemotherapy-rated gloves is required.
-
Gown: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used, especially when handling powders or creating aerosols.
All handling of the impurity should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Waste Classification and Segregation
This compound must be classified and handled as hazardous pharmaceutical waste , with potential cytotoxic and cytostatic properties.
Key Segregation Steps:
-
Primary Container: All solid waste, including contaminated PPE, vials, and weighing papers, must be placed in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Hazardous Pharmaceutical Waste - Cytotoxic" and bear the appropriate hazard symbols.
-
Color Coding: Use purple-lidded containers for all waste contaminated with this impurity.[1][2][3][4] This color-coding is the standard for cytotoxic and cytostatic waste and ensures proper handling throughout the disposal chain.
-
Liquid Waste: Any solutions containing the impurity should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal Procedures: A Step-by-Step Guide
-
Containment at the Source: Immediately upon generation, place all contaminated materials into the designated purple-lidded hazardous waste container.
-
Container Sealing: Once the container is full (do not overfill), securely seal the lid.
-
Labeling: Ensure the container is accurately labeled with the contents ("this compound Waste"), the date of accumulation, and the generating laboratory or department.
-
Temporary Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company. This is not to be disposed of in regular trash or down the drain.
-
Recommended Disposal Method: The required method of disposal for cytotoxic pharmaceutical waste is high-temperature incineration by a licensed facility.[1][2] This process ensures the complete destruction of the hazardous compounds.
Quantitative Data Summary
| Property | Anastrozole Data | This compound (where available) |
| Acute Toxicity | Toxic if swallowed.[5] | Data not available. Assumed to be toxic. |
| Reproductive Toxicity | May damage fertility or the unborn child.[6][7] | Data not available. Assumed to pose a reproductive risk. |
| Environmental Impact | Very toxic to aquatic life with long-lasting effects.[8] | Data not available. Assumed to be ecotoxic. |
| Disposal Method | High-temperature incineration for cytotoxic waste.[1][2] | High-temperature incineration. |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for synthesis or analysis are not applicable. All procedures involving this impurity should be conducted under the guidance of a qualified chemist and in accordance with institutional safety protocols for handling potent compounds.
Visualizing the Disposal Workflow
The following diagrams illustrate the key logistical and procedural relationships in the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
Caption: A hierarchy of safety controls for handling this compound.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Didestriazole Anastrozole Dimer Impurity
For immediate reference, this guide outlines critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for Didestriazole Anastrozole Dimer Impurity. This information is crucial for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards are associated with its parent compound, Anastrozole, which is a potent aromatase inhibitor.[3]
Potential Hazards:
-
Reproductive Toxicity: Anastrozole is known to have the potential to damage fertility or the unborn child.[1]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust particles.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure when handling this compound.[4][5] The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (Dry Powder) | Chemical safety goggles or face shield[6][7] | Double-gloving with chemical-resistant gloves (e.g., nitrile)[4] | Disposable gown or coverall[4][6] | N95 or higher-rated respirator, or a Powered Air-Purifying Respirator (PAPR)[4][6][7] |
| Solution Preparation and Handling | Chemical safety goggles[1] | Chemical-resistant gloves (e.g., nitrile)[1][4] | Laboratory coat or disposable gown[4] | Use within a certified chemical fume hood |
| Cleaning and Decontamination | Chemical safety goggles | Heavy-duty chemical-resistant gloves | Fluid-resistant disposable gown | As required by cleaning agent SDS |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat or disposable gown | Not generally required if handling sealed containers |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Area Designation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a containment glove box.
-
Ensure all necessary PPE is readily available and inspected for integrity before use.
-
Have a spill kit readily accessible.
-
-
Personal Protective Equipment (PPE) Donning Sequence:
-
The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.
-
-
Handling the Compound:
-
Perform all manipulations that may generate dust or aerosols within a certified chemical fume hood or other ventilated enclosure.
-
Use tools such as spatulas and weighing paper appropriate for handling small quantities of potent powders.
-
Avoid direct contact with the compound at all times.
-
-
Decontamination and Cleaning:
-
After handling, decontaminate all surfaces and equipment.
-
Wipe surfaces with an appropriate cleaning agent, followed by a rinse with water if compatible.
-
-
Personal Protective Equipment (PPE) Doffing Sequence:
-
Remove PPE in an order that minimizes the risk of cross-contamination. The most contaminated items should be removed first.
PPE Doffing Workflow -
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Type Container Disposal Procedure Solid Waste (unused compound) Clearly labeled, sealed container Dispose of as hazardous chemical waste through a licensed disposal contractor. Contaminated Labware (gloves, gowns, wipes) Labeled, sealed plastic bag or container [3] Segregate as contaminated waste and dispose of as hazardous chemical waste. [3] Empty Containers Original container Triple rinse with a suitable solvent (collecting the rinsate as hazardous waste), deface the label, and dispose of according to institutional guidelines. Contaminated Solvents/Solutions Labeled, sealed, and compatible solvent waste container Dispose of as hazardous chemical waste.
Note: Always adhere to your institution's and local environmental regulations for hazardous waste disposal. All waste containers must be clearly labeled with the contents and associated hazards.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 3m.co.uk [3m.co.uk]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
